Sodium aluminosilicate
Description
Structure
2D Structure
Properties
IUPAC Name |
aluminum;sodium;dioxido(oxo)silane | |
|---|---|---|
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InChI |
InChI=1S/Al.Na.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |
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InChI Key |
URGAHOPLAPQHLN-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlNaO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026021 | |
| Record name | Sodium aluminosilicate | |
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Molecular Weight |
202.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium aluminosilicate is a fine white powder. Many ordinary rocks (feldspars) are aluminosilicates. Aluminosilicates with more open three-dimensional structures than the feldspars are called zeolites. The openings in zeolites appear as polyhedral cavities connected by tunnels. Zeolites act as catalysts by absorbing small molecules in their interior cavities and holding them in proximity so that reaction among them occurs sooner., Dry Powder; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, White odorless solid, insoluble in water; [Hawley] | |
| Record name | SODIUM ALUMINOSILICATE | |
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| Record name | Silicic acid, aluminum sodium salt | |
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Solubility |
Insoluble (NTP, 1992), INSOL IN WATER, ALCOHOL, ORGANIC SOLVENTS; PARTIALLY SOL IN STRONG ACIDS & IN ALKALI HYDROXIDES @ 80-100 °C | |
| Record name | SODIUM ALUMINOSILICATE | |
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| Record name | SODIUM ALUMINOSILICATE | |
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Color/Form |
FINE, WHITE, AMORPHOUS POWDER OR BEADS | |
CAS No. |
1344-00-9, 73987-94-7, 69912-79-4, 308080-99-1 | |
| Record name | SODIUM ALUMINOSILICATE | |
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| Record name | Aluminate(12-), (orthosilicato(4-))docosaoxododeca-, dodecasodium | |
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| Record name | Aluminate(12-), [orthosilicato(4-)]docosaoxododeca-, dodecasodium | |
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Advanced Synthetic Methodologies for Sodium Aluminosilicate Compounds
Hydrothermal Synthesis Approaches for Crystalline and Amorphous Sodium Aluminosilicates
Hydrothermal synthesis is a prevalent method for producing crystalline sodium aluminosilicates, such as various zeolites. This technique involves heating an aqueous alkaline aluminosilicate (B74896) gel or solution in a sealed vessel, known as an autoclave, under autogenous pressure. The process facilitates the dissolution of precursor materials and subsequent crystallization of the desired sodium aluminosilicate phase.
Influence of Precursor Materials and Molar Ratios on Product Formation
The final this compound product is critically dependent on the nature of the initial reactants and their relative concentrations. The chemistry of the starting mixture, particularly the molar ratios of silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and sodium oxide (Na₂O), as well as the water content, dictates the type of zeolite that crystallizes. scispace.com
Precursor Materials: A variety of silicon and aluminum sources can be utilized, ranging from pure chemical reagents to naturally occurring minerals and industrial by-products.
Silicon Sources: Common silicon precursors include sodium silicate (B1173343) solutions, colloidal silica, tetraethoxysilane (TEOS), and fumed silica. scirp.orgceramics-silikaty.cz Natural sources like diatomite, rice husk ash, and kaolin (B608303) are also effective. eae.edu.eumdpi.com
Aluminum Sources: Sodium aluminate is a widely used aluminum precursor. mdpi.comchinesechemsoc.org Other sources include aluminum hydroxide (B78521), aluminum nitrate (B79036), and aluminum sulfate (B86663). elte.hunih.gov Natural clays (B1170129) such as kaolin and bentonite (B74815) serve as both silica and alumina sources. eae.edu.eu
Alkali Source: Sodium hydroxide (NaOH) is the typical alkali source, used to control the pH and facilitate the dissolution of the silica and alumina precursors. eae.edu.eu
The reactivity and purity of these precursors play a significant role. For instance, using natural clays or industrial wastes like fly ash can be a cost-effective approach, but impurities may influence the final product's phase purity and properties. acs.org
Molar Ratios: The molar ratios of the components in the initial gel are determinant factors in forming specific zeolite structures. The SiO₂/Al₂O₃, Na₂O/SiO₂, and H₂O/Na₂O ratios are the most influential parameters.
SiO₂/Al₂O₃ Ratio: This ratio is a crucial factor in determining the framework type of the synthesized zeolite. unm.edu Low silica zeolites (Si/Al ratio ≈ 1) like Zeolite A are typically formed from gels with a low SiO₂/Al₂O₃ ratio. rsc.org For example, a SiO₂/Al₂O₃ ratio of 1.5-2 is considered optimal for synthesizing NaA zeolite. rsc.org As the SiO₂/Al₂O₃ ratio increases in the initial mixture, zeolites with higher silica content, such as Zeolite X (FAU-type), are favored. springerprofessional.de For instance, a SiO₂/Al₂O₃ ratio of 3.25 was used to achieve a Na-X zeolite phase. acs.org Further increases can lead to the formation of other structures like ZSM-5. acs.org
Na₂O/SiO₂ Ratio: This ratio represents the alkalinity of the synthesis mixture. Alkalinity is a key parameter that affects the crystallinity and composition of the product. rsc.org It influences the dissolution rate of the aluminosilicate gel. Mild alkalinity is often favorable for the crystallization of certain zeolites like 4A. eae.edu.eu In the synthesis of sodalite from kaolin, pure sodalite was formed using Na₂O/Al₂O₃ molar ratios of 10, 20, and 30. rsc.org A higher Na₂O/SiO₂ ratio generally leads to the formation of more this compound hydrate (B1144303) (N-A-S-H) gel. nih.govaqw.com.au
H₂O/Na₂O Ratio: This ratio controls the concentration of reactants and the viscosity of the gel, which in turn affects nucleation and crystal growth kinetics. The time required for crystallization can be directly proportional to the water-to-sodium oxide molar ratio. nih.gov For example, to synthesize Zeolite A from a gel composition that would normally form Zeolite X, one would decrease the H₂O/Na₂O ratio. nih.gov Studies have shown that increasing this ratio can decrease the formation of Zeolite A, allowing for the synthesis of higher purity Zeolite X. researchgate.net
The interplay between these ratios is complex and allows for the targeted synthesis of different this compound structures.
Interactive Data Table: Influence of Molar Ratios on this compound Synthesis
| Target Product | SiO₂/Al₂O₃ Ratio | Na₂O/SiO₂ Ratio | H₂O/Na₂O Ratio | Precursors | Reference |
| Zeolite Na-A | 1.5 - 2.0 | 2.5 | 35 | Sodium Silicate, Sodium Aluminate | eae.edu.eursc.org |
| Zeolite Na-A | 1.0 | 3.0 | 35 | Sodium Silicate, Sodium Aluminate | eae.edu.eu |
| Zeolite Na-X | ~3.0 | - | - | Fly Ash, Na₂AlO₃ | springerprofessional.de |
| Zeolite Na-X | 3.25 | - | - | Fly Ash, Amorphous Silica, Metakaolin | acs.org |
| Zeolite Na-X | 5.35 | - | - | Mixed Calcined Kaolins | researchgate.net |
| Sodalite | 2.0 | 5.0 | 90 | TEOS, Aluminum triisopropoxide, NaOH | mdpi.com |
| Hydroxysodalite (B1173353) | 1.0 | 12 (Na/Si) | - | Bentonite | nih.gov |
Role of Temperature, Pressure, and Reaction Kinetics in Hydrothermal Crystallization
The kinetics of hydrothermal synthesis, including the rates of nucleation and crystal growth, are strongly influenced by temperature, pressure, and reaction time. elte.hu
Temperature: Crystallization temperature is a critical parameter that significantly impacts the reaction time and the final product characteristics. rsc.org
Phase Selection: The temperature can dictate which crystalline phase is thermodynamically stable. For instance, in one study, a well-crystallized 4A zeolite was formed at 60°C, but as the temperature was increased, the formation of hydroxysodalite became more prominent. nih.gov However, excessively high temperatures can sometimes lead to the decomposition of the desired zeolite phase or the formation of denser, more stable, but less desirable phases. unm.edu
Pressure: In hydrothermal synthesis, reactions are conducted in sealed autoclaves, and the pressure inside is the autogenous pressure of water at the set temperature. Pressure is essential for maintaining the liquid phase at temperatures above water's boiling point and influences the solubility of the precursor species, which in turn affects the supersaturation range that drives the crystallization process. taylorandfrancis.com
Reaction Kinetics and Time: The duration of the hydrothermal treatment directly affects the crystallinity, purity, and size of the synthesized this compound crystals.
Induction Period: The synthesis process often begins with an induction period, where an amorphous gel of this compound is formed but no crystals are detected. srs.gov
Nucleation and Growth: Following the induction period, nuclei form and begin to grow. The crystallization time has a direct effect on the crystallinity of the final product. rsc.org For example, optimizing the crystallization time to 4 hours at 100°C produced 4A zeolite crystals with well-defined cubic morphology and sharp edges. eae.edu.eu
Impact of Alkali Concentration and Aging Periods on Synthesis Outcomes
The alkalinity of the synthesis medium and the pre-reaction aging of the gel are two crucial parameters that can be manipulated to control the properties of the final this compound product.
Alkali Concentration: The concentration of the alkali, typically NaOH, plays a vital role in the synthesis. It is often expressed as the Na₂O/SiO₂ or OH⁻/Si molar ratio.
Dissolution and Reactivity: The OH⁻ ions in the alkaline solution facilitate the dissolution of the silica and alumina precursors by breaking down Si-O-Si and Al-O-Al bonds. wikipedia.org A suitable level of alkalinity enhances the solubility and reactivity of the precursors, which can improve the crystallinity and yield of the zeolite. elte.hu
Particle Size Control: The alkali concentration has a significant effect on the particle size of the synthesized zeolites. Higher alkalinity generally results in the formation of smaller crystal particles. rsc.orgengconfintl.org
Phase Determination: The level of alkalinity can also direct the formation of specific zeolite phases. For example, mild alkalinity favors the crystallization of 4A zeolite, while extremely alkaline conditions can lead to the formation of sodalite. eae.edu.eu High NaOH concentration has been shown to effectively enhance the formation of zeolite Na–P1. unm.edu
Aging Periods: Aging refers to the practice of holding the initial, unreacted aluminosilicate gel at a specific temperature (often room temperature or slightly elevated) for a period before the main hydrothermal crystallization step.
Nucleation Promotion: Aging is believed to promote the formation of stable crystal nuclei within the amorphous gel. This pre-formation of nuclei can lead to a more uniform crystallization process, resulting in products with higher purity and crystallinity. rsc.org For instance, aging the synthesis mixture for 24 hours at room temperature is recommended for obtaining high-purity faujasite-type (FAU) zeolites. rsc.org Similarly, a 24-hour aging period at room temperature was found to be optimal for producing zeolite X with a high degree of crystallinity. springerprofessional.de
By carefully controlling both the alkali concentration and the aging conditions, researchers can fine-tune the nucleation and growth processes to achieve this compound products with desired characteristics such as phase type, crystal size, and purity.
Template-Assisted and Solvent-Free Synthetic Routes
Advanced synthesis strategies have been developed to create novel this compound structures and to make the synthesis process more sustainable.
Template-Assisted Synthesis: This approach utilizes organic molecules, known as organic structure-directing agents (OSDAs), to guide the formation of specific zeolite frameworks that are often inaccessible through conventional inorganic synthesis. mdpi.com
Mechanism: OSDAs are typically organic cations, such as quaternary ammonium (B1175870) ions, that organize the inorganic aluminosilicate species around them during the gel stage. springerprofessional.de This templating effect directs the crystallization pathway toward a particular framework type. researchgate.net The OSDA molecules become occluded within the micropores of the crystallized zeolite and must be removed, usually by calcination at high temperatures, to open the pore structure. rsc.org
Applications: OSDAs are essential for synthesizing high-silica zeolites and novel framework types. mdpi.com For example, benzyl (B1604629) group-containing structure-directing agents have been used to produce zeolites like SSZ-13 and Zeolite Beta. nih.gov The use of dual OSDAs can further enhance control over zeolite properties and phase selection through cooperative or competitive interactions. nih.gov
Solvent-Free Synthesis: This environmentally friendly approach aims to reduce or eliminate the large volumes of solvents (typically water) used in traditional hydrothermal synthesis. nih.gov
Methodology: Solvent-free methods often involve the mechanical grinding or ball-milling of solid raw materials (e.g., sodium silicate, aluminum sulfate, sodium hydroxide) to create an intimately mixed, reactive precursor powder. rsc.orgrsc.org This solid mixture is then heated, sometimes in the presence of steam or vapor, to induce crystallization. scispace.comrsc.org This approach significantly increases the product yield per autoclave volume and reduces wastewater pollution. nih.govacs.org
Mechanism: The synthesis is thought to proceed via a "dissolution-recrystallization" mechanism, even in the absence of a bulk solvent. chinesechemsoc.org High-energy mechanochemical grinding can initiate solid-state reactions and create well-mixed amorphous aluminosilicate intermediates that can then be thermally converted to the crystalline zeolite. rsc.orgrsc.org The small amount of water present, for example as water of hydration in the precursors, can facilitate the local mass transport needed for crystallization. rsc.org This route has been successfully used to synthesize zeolites like ZSM-5 and EU-1 without added solvents or organic templates. nih.govrsc.org
Sol-Gel and Co-precipitation Techniques for Controlled this compound Architectures
Sol-gel and co-precipitation methods offer alternative routes to synthesize this compound materials, often resulting in amorphous gels or glasses with controlled porosity and homogeneity.
Mechanisms of Gelation and Precipitation in Aluminosilicate Systems
The formation of a this compound solid from a solution via sol-gel or co-precipitation techniques is fundamentally a process of controlled hydrolysis and condensation.
Sol-Gel Mechanism: The sol-gel process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. engconfintl.org
Hydrolysis: The process begins with the hydrolysis of molecular precursors, typically a silicon alkoxide like tetraethoxysilane (TEOS) and an aluminum salt (e.g., aluminum nitrate) or alkoxide. elte.huunm.edu In this step, the alkoxy groups (-OR) on the silicon precursor are replaced by hydroxyl groups (-OH) through reaction with water. unm.edu This reaction can be catalyzed by either an acid or a base. rsc.org
Condensation: The newly formed hydroxyl groups are reactive and undergo condensation reactions. This can occur between two silanol (B1196071) groups (Si-OH) to form a siloxane bridge (Si-O-Si) and a water molecule, or between a silanol group and an aluminol group (Al-OH) to form an aluminosilicate bridge (Si-O-Al). ceramics-silikaty.czacs.org
Gelation: As condensation continues, these bridges link more and more precursor molecules together, forming a growing polymer network. wikipedia.org Eventually, this network extends throughout the liquid medium, resulting in a significant increase in viscosity and the formation of a continuous solid network that entraps the remaining liquid phase. This point is known as the gel point. acs.org The structure of the final gel, whether composed of small, highly branched particles or long, linear-like chains, is heavily influenced by the pH and reaction conditions that control the relative rates of hydrolysis and condensation. rsc.org
Precipitation Mechanism: Precipitation involves the rapid formation of a solid phase from a supersaturated solution. In the context of sodium aluminosilicates, this often occurs when solutions of soluble silicates and aluminates are mixed under alkaline conditions. nrc.gov
Supersaturation and Nucleation: Mixing the reactant solutions creates a state of supersaturation with respect to a this compound phase. This drives the rapid formation of nuclei, which can be small, amorphous particles. nrc.gov
Amorphous Phase Formation: Initially, an amorphous this compound gel often precipitates. This amorphous phase is typically metastable. nrc.gov
Crystal Growth and Phase Transformation: The amorphous precipitate can then act as a source of nutrients for the growth of more stable crystalline phases. The amorphous solid slowly dissolves, feeding the growth of crystalline zeolites like sodalite or cancrinite until the system approaches equilibrium. nrc.gov This entire process can be viewed as a series of stages: amorphous precipitation, amorphous dissolution, crystalline growth, and finally, maturation of the crystalline phases through processes like agglomeration. nrc.gov
Control of Particle Morphology and Size Distribution
The functionality of sodium aluminosilicates is intrinsically linked to their physical form. Precise control over particle morphology and size distribution is a critical aspect of modern synthesis, enabling the production of materials tailored for specific applications.
Directed hydrothermal synthesis has been identified as a key method for achieving morphological control. For instance, aluminosilicates of the kaolinite (B1170537) subgroup can be synthesized to form particles with distinct shapes such as plates, spheres, or tubes. nih.gov The process often starts with gels prepared from precursors like tetraethoxysilane and aluminum nitrate, which are then subjected to controlled hydrothermal conditions to guide the crystallization into the desired morphology. nih.gov
Beyond shape, the internal structure and particle size can also be manipulated. A simple precipitation process, involving the addition of an alcohol to an aqueous sodium silicate solution, can produce spherical particles with diameters between 50 and 100 nm. researchgate.net By carefully adjusting reaction parameters such as the type of alcohol, reaction time, temperature, and precursor addition rate, it is possible to create particles with hollow, porous, or dense internal structures without the need for external templates. researchgate.net
The chemical composition of the initial reaction mixture is another powerful lever for controlling particle size. Studies on zeolite synthesis from this compound solutions have shown that the Si/Al ratio is a determining factor for the resulting crystallite size and morphology. core.ac.uk Similarly, reactant concentrations and the pH of the synthesis medium can be varied to produce materials ranging from crystalline to amorphous, with irregularly-textured particles. researchgate.net The introduction of additives, such as wollastonite in metakaolin-based systems, can also influence the final microstructure, leading to the formation of nanoparticle clusters. mdpi.com
Table 1: Parameters Influencing Particle Morphology and Size
| Parameter | Effect | Example Synthesis Method | Resulting Morphology/Size | Reference(s) |
|---|---|---|---|---|
| Synthesis Method | Guides crystal growth | Directed Hydrothermal Synthesis | Platy, spherical, tubular particles | nih.gov |
| Precipitating Solvent | Influences internal structure | Simple Precipitation with Alcohol | Hollow, porous, or dense spheres | researchgate.net |
| Si/Al Ratio | Affects crystal size and shape | Hydrothermal Synthesis | Varied crystallite size | core.ac.uk |
| pH and Concentration | Determines crystallinity | Simultaneous Addition of Precursors | Amorphous, irregular particles | researchgate.net |
| Additives | Modifies microstructure | Geopolymerization with Wollastonite | Nanoparticle clusters | mdpi.com |
Integration of Novel Precursors and Additives
The classic synthesis of sodium aluminosilicates is being enhanced by the integration of novel precursors and additives that offer improved performance, lower costs, and unique functionalities. These materials can act as alternative sources of silicon and aluminum, or as structure-directing agents (SDAs) that guide the formation of specific porous architectures.
One approach involves using alternative inorganic precursors. For example, a hybrid sol-gel route can utilize boehmite sol (derived from cost-effective aluminium nitrate) as the alumina source and tetraethyl orthosilicate (B98303) (TEOS) for silica. rsc.org In other syntheses, sodium metasilicate (B1246114) pentahydrate has been used as a supplementary silicon source when producing zeolites from kaolin waste. ufpa.br The yield of crystalline products can also be significantly enhanced by the strategic addition of an aluminum source, such as a sodium aluminate solution, during an intermediate stage of crystallization, which promotes the incorporation of unutilized silica into the zeolite framework. justia.com
A significant area of innovation is the use of new organic and hybrid molecules as templates or functional components. Low-cost and environmentally friendly additives like choline (B1196258) chloride are being successfully employed as SDAs to create specific morphologies, such as nano-rod MAZ zeolite, offering a greener alternative to conventional templates like tetramethylammonium (B1211777) hydroxide (TMAOH). nih.gov Furthermore, complex hybrid materials can be created in a single step. Layered hybrid materials, featuring silicoaluminate sheets linked by organic fragments, have been synthesized in a one-pot hydrothermal process using bridged silsesquioxanes as the organosilicon precursor, eliminating the need for pre-synthesis of layered precursors or post-synthesis modification steps. rsc.org
Table 2: Examples of Novel Precursors and Additives in this compound Synthesis
| Precursor/Additive | Role | Synthesis Type | Benefit/Outcome | Reference(s) |
|---|---|---|---|---|
| Boehmite Sol / TEOS | Alumina / Silica Source | Hybrid Sol-Gel | Cost-effective compared to alkoxides | rsc.org |
| Choline Chloride | Structure-Directing Agent | Hydrothermal | Eco-friendly synthesis of nano-rod zeolite | nih.gov |
| Bridged Silsesquioxanes | Organosilicon Precursor | One-Pot Hydrothermal | Direct synthesis of layered organic-inorganic hybrids | rsc.org |
| Sodium Aluminate | Supplemental Al Source | Hydrothermal | Enhanced yield of crystalline zeolite | justia.com |
| Sodium Metasilicate | Supplemental Si Source | Hydrothermal | Utilized with kaolin waste feedstock | ufpa.br |
Green Chemistry Approaches and Sustainable Synthesis from Waste Materials
In response to growing environmental concerns, a major thrust in this compound synthesis is the adoption of green chemistry principles. This includes the utilization of industrial by-products as raw materials and the development of more eco-friendly process protocols.
Utilization of Industrial By-products (e.g., Fly Ash, Kaolin) as Feedstocks
Industrial wastes rich in silica and alumina are increasingly viewed as valuable feedstocks for this compound production, offering a path to a circular economy.
Fly Ash: A major residue from coal combustion, fly ash is a prime candidate for valorization. royalsocietypublishing.org Various methods have been developed to convert it into valuable zeolites and other aluminosilicates. These include direct one-step hydrothermal alkali dissolution methods researchgate.netmdpi.com, alkaline fusion-assisted hydrothermal treatment elsevier.es, and activation via calcination with alkalis like sodium carbonate before hydrothermal synthesis. royalsocietypublishing.org Even the solid residue remaining after alumina extraction from fly ash has been successfully used to synthesize both aluminum-rich and silicon-rich zeolites. acs.org
Kaolin: Wastes from the paper-coating and mining industries are rich in kaolin, a hydrous aluminum silicate. ufpa.brscielo.br A common route for its use involves a thermal activation step (calcination) to convert kaolin into the more reactive metakaolin. eae.edu.eu This is followed by hydrothermal treatment, often with an alkali like sodium hydroxide, to induce crystallization into various zeolite phases. ufpa.breae.edu.eu Kaolin can also be co-reacted with other materials, such as limestone, to produce novel mixed-cation aluminosilicates. researchgate.net
Eco-Friendly Synthesis Protocols and Reduced Environmental Impact
Beyond using waste feedstocks, the synthesis processes themselves are being redesigned to be more sustainable. A key strategy is the reduction of waste and energy consumption. For example, reusing the mother liquor—the residual solution left after crystal filtration—in subsequent synthesis batches significantly reduces the required amounts of fresh sodium hydroxide and water. scielo.org.co
The development of solvent-free synthesis is another major advancement. Mechanochemical methods, which use high-energy ball milling, can initiate solid-state reactions between precursors, completely avoiding the need for aqueous or organic solvents. rsc.orgrsc.org This approach also frequently eliminates the need for organic structure-directing agents, which are often expensive and toxic, and the subsequent high-temperature calcination step required to remove them. rsc.orgrsc.org These energy-efficient, room-temperature processes present a substantial reduction in the environmental footprint of aluminosilicate production. researchgate.netmsu.edu
Mechanochemical and Hybrid Synthesis Strategies
Innovative strategies that combine different synthesis principles are pushing the boundaries of materials design for sodium aluminosilicates.
Mechanochemical synthesis utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions in the solid state. This solvent-free approach can be used to prepare an intimately mixed, reactive aluminosilicate precursor from raw materials like sodium silicate and aluminum sulfate. rsc.orgrsc.org The precursor can then be converted into crystalline zeolites at moderate temperatures (e.g., 180°C) without any added solvents or templates. rsc.orgrsc.org This method has also been applied to produce sustainable hydraulic cements at room temperature from dry mixtures of fly ash and alkalis, offering a low-energy alternative to traditional high-temperature processing. researchgate.netmsu.edu
Hybrid synthesis strategies merge distinct methods to achieve products with unique properties.
The fusion-hydrothermal method is a two-step process where a feedstock like fly ash is first melted with an alkali (fusion) at high temperatures. This breaks down inert phases like mullite (B73837) and creates a highly reactive amorphous material, which is then subjected to a lower-temperature hydrothermal treatment to promote efficient crystallization into a desired zeolite phase. elsevier.es
Hybrid sol-gel routes combine different types of precursors, such as an inorganic boehmite sol for alumina and an organometallic precursor like TEOS for silica, allowing for fine-tuning of the final material's composition and properties. rsc.org
Organic-inorganic hybrid synthesis directly incorporates organic functional groups into the aluminosilicate structure. One-pot hydrothermal processes using organosilicon precursors like bridged silsesquioxanes can create highly ordered layered materials where inorganic aluminosilicate sheets are linked by organic pillars. rsc.org
Table 3: Comparison of Advanced Synthesis Strategies
| Strategy | Description | Key Advantages | Example Application | Reference(s) |
|---|---|---|---|---|
| Mechanochemical | Uses mechanical energy (ball milling) to drive solid-state reactions. | Solvent-free, template-free, low-energy, room temperature processing possible. | Synthesis of zeolites and sustainable hydraulic cements. | rsc.orgrsc.orgresearchgate.netmsu.edu |
| Fusion-Hydrothermal | High-temperature alkaline fusion of feedstock followed by hydrothermal crystallization. | High reactivity of feedstock, improved yield and quality of zeolite. | Conversion of fly ash to Faujasite-Na zeolite. | elsevier.es |
| Hybrid Sol-Gel | Utilizes a mix of precursor types (e.g., inorganic sol and organometallic). | Cost-effective, precise control over Al:Si ratio. | Synthesis of mullite and other aluminosilicate ceramics. | rsc.org |
| Organic-Inorganic Hybrid | One-pot synthesis incorporating organic linkers into the inorganic framework. | Creation of novel materials with combined acid-base functionalities. | Synthesis of layered materials with organic pillars. | rsc.org |
Comprehensive Structural Elucidation and Advanced Characterization of Sodium Aluminosilicate Systems
Spectroscopic Probing of Local Atomic Environments
Spectroscopic methods are invaluable for probing the immediate chemical environment of constituent atoms within the sodium aluminosilicate (B74896) framework. These techniques provide detailed information on coordination, bonding, and oxidation states.
Solid-state Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local atomic environments of silicon (²⁹Si), aluminum (²⁷Al), and oxygen (¹⁷O) in sodium aluminosilicates. core.ac.uk
²⁹Si MAS NMR provides insights into the connectivity of silicon tetrahedra. The chemical shift of ²⁹Si is sensitive to the number of next-nearest-neighbor aluminum atoms, allowing for the quantification of Qⁿ(mAl) units, where 'n' is the number of bridging oxygen atoms and 'm' is the number of linked aluminate tetrahedra. nih.gov For instance, in sodium aluminosilicate glasses, the addition of alumina (B75360) to sodium silicate (B1173343) glasses leads to a downfield shift in the ²⁹Si signal, indicating that aluminum tends to associate with more polymerized SiO₄ tetrahedra. elsevierpure.com The presence of fully polymerized silicon units (Si(4) species) can be identified, with their resonances shifting to higher frequencies due to Si-O-Al(4) linkages. researchgate.net
²⁷Al MAS NMR is crucial for determining the coordination number of aluminum, which can exist in tetrahedral (Al(IV)), pentahedral (Al(V)), and octahedral (Al(VI)) environments. core.ac.ukresearchgate.net In many this compound gels and glasses, aluminum is predominantly found in tetrahedral coordination, with chemical shifts around 55-60 ppm. nih.govresearchgate.net However, the presence of octahedrally coordinated aluminum, often as extra-framework species, can also be detected at lower chemical shifts (around 8-12 ppm). core.ac.uknih.gov Advanced techniques like Multiple Quantum MAS (MQMAS) can provide higher resolution spectra, helping to distinguish between different tetrahedral aluminum sites. core.ac.ukrsc.org
¹⁷O MAS NMR offers direct information about the bridging oxygen (Si-O-Si, Si-O-Al) and non-bridging oxygen (Si-O-Na) environments. Although less common due to the low natural abundance of ¹⁷O, enrichment studies have revealed that in alkali aluminosilicate gels, the structure is primarily composed of Q⁴(mAl) Si units charge-balanced by sodium ions. core.ac.uk
The following table summarizes typical NMR findings for this compound systems:
| Nucleus | Technique | Information Obtained | Typical Chemical Shift Ranges (ppm) | Reference |
|---|---|---|---|---|
| ²⁹Si | MAS NMR | Connectivity of SiO₄ tetrahedra (Qⁿ(mAl) units) | Varies with Al content and polymerization | nih.govelsevierpure.com |
| ²⁷Al | MAS NMR, 3QMAS NMR | Coordination state of aluminum (Al(IV), Al(V), Al(VI)) | ~55-60 (Al(IV)), ~30-40 (Al(V)), ~0-15 (Al(VI)) | core.ac.uknih.gov |
| ¹⁷O | MAS NMR | Bridging and non-bridging oxygen environments | Dependent on bonding environment | core.ac.uk |
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are sensitive to the bonding arrangements and structural motifs within sodium aluminosilicates.
FTIR spectroscopy probes the vibrational modes of the aluminosilicate framework. Key absorption bands are associated with specific bond stretching and bending motions. For example, the asymmetric stretching vibrations of T-O-T (where T = Si or Al) linkages are typically observed in the 950-1200 cm⁻¹ region. mdpi.com The transformation of an amorphous gel to a crystalline zeolite can be monitored by the sharpening and shifting of these bands. irb.hrcetjournal.it The presence of specific zeolite structures can be identified by their characteristic FTIR fingerprint. For instance, ZSM-5 zeolites show characteristic absorption bands around 453, 542, 793, 1088, and 1221 cm⁻¹. uii.ac.id In amorphous sodium aluminosilicates, broad bands are observed, which evolve into sharper peaks as crystallization proceeds. irb.hr
Raman spectroscopy provides complementary information, particularly for symmetric stretching vibrations which may be weak in FTIR. The coupling of Si-O and Al-O stretching vibrations can be observed, leading to systematic shifts in band positions with changing Si/Al ratios. ias.ac.in In situ Raman spectroscopy has been used to study the redox state of elements like cerium in this compound glasses at high temperatures. nih.gov
The table below highlights characteristic vibrational bands in sodium aluminosilicates:
| Technique | Wavenumber Range (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| FTIR | 950 - 1200 | Asymmetric T-O-T stretching (T = Si, Al) | mdpi.com |
| FTIR | 680 - 731 | Symmetric T-O-T stretching | researchgate.net |
| FTIR | 437 - 615 | T-O-T bending | researchgate.net |
| Raman | Variable | Symmetric stretching and other framework vibrations | ias.ac.in |
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is an element-specific technique that provides information on the coordination geometry and oxidation state of atoms. By tuning the X-ray energy to the absorption edge of a specific element (e.g., Al, Si, Na), detailed structural information can be obtained, even for amorphous materials. researchgate.netresearchgate.net
Al K-edge XANES is particularly useful for determining the coordination of aluminum. The position of the absorption edge shifts to higher energy as the coordination number of Al increases. rruff.info For instance, the edge for tetrahedrally coordinated aluminum ( nih.govAl) is found at a lower energy (~1566 eV) compared to octahedrally coordinated aluminum ( researchgate.netAl). researchgate.netrruff.info This allows for the quantification of the relative proportions of different Al coordination states in glasses and gels.
Si K-edge XANES provides information on the local environment of silicon atoms. The features in the XANES spectrum are sensitive to the Si-O bond distances and the connectivity of the silica (B1680970) tetrahedra. researchgate.net
Na K-edge XANES can probe the local environment of sodium ions, which act as charge-balancing cations in the aluminosilicate structure. The spectra are sensitive to the coordination of Na, with distinct features observed for different mineral structures. geoscienceworld.org
The following table presents typical Al K-edge XANES data for different aluminum coordinations:
| Element Edge | Coordination | Approximate Edge Energy (eV) | Reference |
|---|---|---|---|
| Al K-edge | Tetrahedral ( nih.govAl) | ~1566 | researchgate.netrruff.info |
| Al K-edge | Pentahedral ( Al) | ~1567.8 | rruff.info |
| Al K-edge | Octahedral ( researchgate.netAl) | ~1568.3 | rruff.info |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes and Bonding
Diffraction-Based Analysis of Crystalline and Amorphous Phases
Diffraction techniques are fundamental for determining the long-range order and crystal structure of sodium aluminosilicates.
X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases in this compound systems. engconfintl.orgcore.ac.uk The positions and intensities of the diffraction peaks are unique to each crystalline structure, allowing for the identification of different zeolite types such as Zeolite A, Zeolite X, Faujasite (FAU), and Sodalite (SOD). core.ac.ukrsc.orgresearchgate.net The Scherrer equation can be used to estimate the crystallite size from the broadening of the diffraction peaks. core.ac.uk
For amorphous sodium aluminosilicates, XRD patterns show broad, diffuse scattering maxima instead of sharp peaks, indicating a lack of long-range order. irb.hrengconfintl.org The transition from an amorphous gel to a crystalline zeolite during hydrothermal synthesis can be followed by the emergence of sharp diffraction peaks over time. irb.hrengconfintl.org Rietveld refinement of XRD data can be used for detailed structural analysis of crystalline phases, providing information on lattice parameters and atomic positions. oiccpress.com
The table below lists some common zeolite phases identified by XRD in this compound synthesis:
| Zeolite Phase | Framework Type | Common Identifying 2θ Peaks (Cu Kα) | Reference |
|---|---|---|---|
| Zeolite A | LTA | ~7.2°, 10.2°, 12.5°, 16.1°, 21.7°, 24.0°, 27.1°, 30.0° | cetjournal.itcore.ac.uk |
| Zeolite X/Y | FAU | ~6.2°, 10.1°, 15.6°, 23.5°, 26.9°, 31.2° | core.ac.ukoiccpress.com |
| Sodalite | SOD | ~14.1°, 24.5°, 31.7°, 34.9° | engconfintl.orgcore.ac.uk |
| Zeolite P1 | GIS | Variable peaks | core.ac.ukresearchgate.net |
Electron diffraction is a powerful technique for the structural analysis of nanocrystalline materials, which may be too small for single-crystal X-ray diffraction. acs.org Selected Area Electron Diffraction (SAED) can be used to obtain diffraction patterns from individual nanocrystals, providing information about their crystal structure and orientation. irb.hr For complex structures, such as new zeolite frameworks, electron diffraction data can be used for ab initio structure solution and refinement. acs.org The indexing of electron diffraction patterns reveals the unit cell parameters and space group of the nanocrystal. acs.org Serial electron crystallography, where data from a large number of randomly oriented nanocrystals are combined, has emerged as a method for structure determination and phase analysis of polycrystalline materials. iucr.org
Microscopic and Morphological Characterization
The microscopic and morphological characteristics of this compound are pivotal in understanding its physicochemical properties and potential applications. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide invaluable insights into the surface features, particle distribution, and internal structure of these materials.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and particle morphology of this compound. SEM analysis reveals that the morphology can vary significantly depending on the synthesis conditions. For instance, zeolites synthesized from volcanic ash exhibit a morphology of loose, pseudospherical crystals. researchgate.net In other cases, synthetic zeolites derived from this compound solutions show a lamellar structure with cubical edges. core.ac.uk
The particle shape of sodium aluminosilicates is often described as angular, ranging from polyhedral to sharp forms. nih.govscirp.org However, under certain synthesis conditions, such as those used to produce amorphous mesoporous aluminosilicates, the particles can have irregular shapes with low uniformity and a narrow size distribution. ugm.ac.id These amorphous particles are often covered by aggregates. ugm.ac.id The magnification used in SEM analysis is adjusted based on the particle size, ranging from 600x for particles with a diameter of 9.6-19.2 µm to 10,000x for particles with a diameter of 0.6-1.2 µm. nih.gov
SEM coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDS) is a valuable tool for determining the elemental composition of individual particles, which helps in identifying their origin. scirp.org Studies have shown that soil-derived aluminosilicate particles are generally composed of silicon and aluminum oxides with varying amounts of sodium, potassium, magnesium, calcium, iron, and titanium. aaqr.org
Table 1: Morphological Characteristics of this compound from SEM Studies
| Material Type | Observed Morphology | Particle Characteristics | Reference |
|---|---|---|---|
| Zeolites from volcanic ash | Loose, pseudospherical crystals | - | researchgate.net |
| Synthetic zeolites | Lamellar structure with cubical edges | - | core.ac.uk |
| General aluminosilicates | Angular, polyhedral to sharp shapes | - | nih.govscirp.org |
| Amorphous mesoporous aluminosilicates | Irregular shapes, low uniformity | Covered by aggregates, narrow particle size distribution | ugm.ac.id |
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the nanoscale structure and the identification of crystalline defects. TEM is crucial for understanding the nucleation and growth mechanisms of this compound phases, such as the this compound hydrate (B1144303) (N-A-S-H) gel. researchgate.net
TEM studies have been instrumental in observing the evolution of amorphous phases to crystalline structures. For example, in certain binder mortars, globular phases of calcium-silicate-hydrate (C-S-H) with short-range order were visible after 30 days, which evolved into lamellar crystalline phases after 110 days. researchgate.net In the study of potassium aluminosilicate (K-A-S-H) gels, TEM revealed that at lower curing temperatures, the products are mainly amorphous. mdpi.com However, at higher temperatures and longer curing times, the formation of irregular spherical particles of about 50–100 nm was observed. mdpi.com
High-resolution TEM (HR-TEM) can even track structural evolution at the lattice fringe level. For instance, in situ TEM has been used to observe the sodiation process of TiS₂, revealing that sodium migration leads to the formation of nanometer-sized domains separated by fractures. pku.edu.cn This technique allows for the direct visualization of phase transformations and the migration dynamics of ions within the material's structure. pku.edu.cn TEM is also capable of identifying structural defects which are critical as they can influence the material's properties and performance. acs.org
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Distribution
Porosity and Surface Area Analysis (e.g., BET, Pore Size Distribution)
The porosity and surface area of sodium aluminosilicates are critical parameters that dictate their performance in applications such as adsorption and catalysis. These properties are typically characterized using gas sorption analysis, with the Brunauer-Emmett-Teller (BET) method being standard for surface area determination and methods like Barrett-Joyner-Halenda (BJH) for pore size distribution.
Nitrogen physisorption at 77 K is a widely used technique for this characterization. orientjchem.orgsemanticscholar.org The shape of the nitrogen adsorption-desorption isotherm provides initial information about the porous nature of the material. A type II isotherm is characteristic of non-porous adsorbents, while a type IV isotherm, with a hysteresis loop, indicates the presence of mesopores.
The specific surface area is calculated from the adsorption data using the BET equation. orientjchem.org For instance, amorphous mesoporous aluminosilicates synthesized from red mud have shown high surface areas, with one sample reaching 177.97 m²/g. ugm.ac.id In another study, mesoporous aluminosilicates exhibited surface areas in the range of 968-1861 m²/g. researchgate.net The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to unity. orientjchem.org
Sodium aluminosilicates can possess both micropores (pore diameter < 2 nm) and mesopores (pore diameter 2-50 nm). The presence and proportion of these pores define the material's hierarchical porosity. Zeolites, for instance, are well-known microporous aluminosilicate minerals. researchgate.net Some synthesized aluminosilicates are designed to have a combination of both microporous and mesoporous structures, creating what are known as micro/mesoporous composites. researchgate.net
The pore size distribution, often calculated using the BJH method from the desorption branch of the isotherm, provides detailed information about the porous network. orientjchem.org For example, one study on an aluminosilicate adsorbent showed a narrow pore size distribution centered at 3.7 nm (37 Å), with the presence of some micropores. orientjchem.orgsemanticscholar.org Amorphous mesoporous aluminosilicates have shown pore distributions in the range of 3.05–17.70 nm. ugm.ac.id The distinction between micropore and external surface area can be made using the t-plot method. orientjchem.orgsemanticscholar.org
Table 2: Porosity and Surface Area Data for Various this compound Materials
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size Distribution | Reference |
|---|---|---|---|---|
| Amorphous Mesoporous Aluminosilicate (ASM 0.8) | 177.97 | 1.09 | 3.05–17.70 nm | ugm.ac.id |
| Mesoporous Aluminosilicate | 968 - 1861 | 0.52 - 0.91 | 1.9 - 2.9 nm | researchgate.net |
| Aluminosilicate Adsorbent (before heavy metal adsorption) | 40.12 | 0.009011 (micropore) | Centered at 3.7 nm | semanticscholar.org |
| Geopolymer (GP-3) | ~40 | ~0.2 | Mesoporous with slight microporosity | |
| Layered Silica-Alumina (Al-LS at 105°C) | 943 | - | Uniform mesopores ~3.3 nm | acs.org |
The porous structure of sodium aluminosilicates is highly dependent on the synthesis parameters. brin.go.id Factors such as temperature, time, precursor composition, and the use of templates play a crucial role in tailoring the porosity. brin.go.idmdpi.com
The ratio of silica to alumina (Si/Al) in the initial gel significantly affects the crystallite size and morphology of the resulting zeolite. core.ac.uk Varying the Si/Al ratio can lead to the formation of different zeolite frameworks with distinct pore structures. core.ac.uk
Synthesis temperature is another critical parameter. Lower temperatures and higher water content tend to favor the formation of more porous materials. rsc.org For example, in one study, increasing the synthesis temperature led to a decrease in the BET surface area of layered silica materials. acs.org The crystallization time also influences the morphology and potentially the porosity of the synthesized zeolites. researchgate.net
The use of structure-directing agents or templates, such as cetyltrimethylammonium bromide (CTABr), is a common strategy to create ordered mesoporous structures. ugm.ac.idmdpi.com The concentration of the template can influence the resulting phase and morphology. mdpi.com Furthermore, the alkalinity of the crystallization medium affects the speciation of aluminosilicates and the final framework composition. rsc.org By carefully controlling these synthesis parameters, it is possible to design this compound materials with specific and well-defined porous architectures. brin.go.id
Computational and Theoretical Investigations of Sodium Aluminosilicate Behavior
Molecular Dynamics (MD) Simulations for Structural Evolution and Dynamics
Molecular Dynamics (MD) simulations have emerged as a powerful tool to investigate the complex atomic-scale structures and dynamic behaviors of sodium aluminosilicate (B74896) (NAS) materials. These simulations provide insights that are often difficult to obtain through experimental methods alone.
Simulation of Glass Structures and Network Polymerization
MD simulations have been extensively used to model the amorphous structure of sodium aluminosilicate glasses. By simulating the melt-quenching process, researchers can generate realistic glass structures and analyze their short- and medium-range order. bohrium.com Key structural features that are routinely investigated include coordination numbers, bond angle distributions, and the distribution of Q species, where Q represents a silicon tetrahedron with n bridging oxygens. nih.govaip.org
Simulations have shown that the ratio of aluminum to sodium (Al/Na) plays a crucial role in determining the glass network structure. nih.govaip.orgresearchgate.net In peralkaline compositions (Al/Na < 1), aluminum is predominantly found in four-fold coordination, integrating into the silicate (B1173343) network. nih.gov As the composition becomes peraluminous (Al/Na > 1), a small fraction of five-fold coordinated aluminum (Al) and oxygen triclusters can appear. nih.govresearchgate.net The formation of these species is a mechanism to accommodate the charge imbalance when there is insufficient Na to charge-compensate all AlO(_4) tetrahedra.
The degree of network polymerization is significantly influenced by the composition. An increase in the Al(_2)O(_3)/Na(_2)O ratio generally leads to a higher degree of polymerization, which in turn affects the material's properties. bohrium.com For instance, a more polymerized network can hinder the penetration of water molecules. bohrium.com Reactive force fields, such as ReaxFF, have been employed to simulate the polymerization process itself, starting from silicate and aluminate monomers to form the final geopolymer gel structure. acs.org These simulations have successfully modeled the three-stage process of oligomerization, aggregation, and condensation. acs.org
| Composition (mol%) | Al/Na Ratio | Predominant Al Coordination | Other Structural Features | Reference |
|---|---|---|---|---|
| (SiO(2))(_0.6)(Al(_2)O(_3))(_0.4-x)(Na(_2)O)(_x) | 0.0, 0.5, 1.0, 1.5 | Primarily 4-fold | Presence of 5- and 6-fold Al in Na-free models. aip.org | aip.org |
| Varying Al/Na | 0.6 to 1.5 | Mainly 4-fold in peralkaline | Small amounts of 5-fold Al in peraluminous. nih.gov | nih.gov |
| Varying Al(_2)O(_3)/Na(_2)O | Not specified | Not specified | Higher polymerization with increased Al(_2)O(_3)/Na(_2)O.[ bohrium.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjFmM_S_0eDpE46cZZzJZzCcZXV91I-y8HQKtnDiTYD6SnUECjJcebzmyWqwkgMrXOXzS0a7f_HO2rxyrH-sSxr3AOhThXXsLu2u44ivkWC7kLwl1Puuyys_K4nXgl4y6MPIGGXNLoe40DKAVwzJQlpL_z9eTY_P0qRppv9SqVsWosKsWkdxKz4kWcNshLria007gjJxoG41CJauVlz_QvuZk77qyG6bRcfxd38jnXFs5wnJcs0ndoatpAj-pU1zuiIiPv7os1P3C7M3bitnGrm2qaLmgryjZSHc%3D)] | bohrium.com |
Interaction with Aqueous Environments and Ion Leaching Mechanisms
Understanding the interaction of this compound glasses with water is critical for applications where chemical durability is important, such as in nuclear waste immobilization. bohrium.comacs.org MD simulations, particularly those using reactive force fields, have provided detailed insights into the initial stages of glass corrosion in aqueous environments. bohrium.comacs.orgacs.orgresearchgate.netresearchgate.net
These simulations reveal that the glass-water interface is a dynamic region where several processes occur simultaneously. acs.orgacs.org Water molecules interact with the glass surface, leading to the hydration of the network. acs.org This is often accompanied by an ion-exchange mechanism where sodium ions (Na) from the glass are replaced by protons (H) or hydronium ions (H(_3)O) from the solution. bohrium.comacs.orgacs.orgresearchgate.net The leaching of Na ions is a key process, and its rate is dependent on the glass composition; for instance, the amount of leached Na tends to decrease with increasing aluminum concentration. bohrium.com
The hydrolysis of the silicate and aluminate network is another critical step in the corrosion process. bohrium.comacs.org This involves the breaking of Si-O-Si and Si-O-Al bonds and the formation of silanol (B1196071) (Si-OH) and aluminol (Al-OH) groups at the interface. bohrium.comacs.orgacs.orgresearchgate.net Simulations have shown that undercoordinated silicon and aluminum atoms and non-bridging oxygens (NBOs) at the surface are particularly reactive sites for these initial hydration and hydrolysis reactions. acs.orgresearchgate.net The penetration of water and H ions into the glass can extend several nanometers deep, with the penetration depth being a function of both composition and time. acs.org
| Phenomenon | Key Simulation Insights | Reference |
|---|---|---|
| Ion Exchange | Na(^+) ions from the glass exchange with H(^+) from the solution. bohrium.comacs.orgacs.orgresearchgate.net | bohrium.comacs.orgacs.orgresearchgate.net |
| Na(^+) Leaching | The amount of leached Na(^+) decreases with increasing Al concentration. bohrium.com | bohrium.com |
| Hydrolysis | Formation of Si-OH and Al-OH groups at the interface. bohrium.comacs.orgacs.orgresearchgate.net | bohrium.comacs.orgacs.orgresearchgate.net |
| Water Penetration | Water/H(^+) can penetrate up to 2 nanometers after 4 nanoseconds, depending on composition. acs.org | acs.org |
Analysis of Mechanical Response at the Molecular Scale
MD simulations are also employed to probe the mechanical properties of sodium aluminosilicates at the atomic level. nih.govrsc.orgrsc.org By subjecting simulated glass structures to virtual mechanical tests, such as uniaxial tension or nanoindentation, researchers can gain insights into their deformation and failure mechanisms. rsc.orgaip.org
Simulations have shown that the addition of alumina (B75360) to sodium silicate glass generally improves its mechanical properties, such as the bulk, shear, and Young's moduli. nih.gov These calculated moduli often show good agreement with experimental data. nih.gov The mechanical strength of NAS glasses has been found to decrease with increasing sodium content, indicating that a more connected network results in a stronger material. aip.orgosti.gov
At elevated temperatures, MD simulations of this compound hydrate (B1144303) (NASH) gels reveal a weakening of both tensile strength and stiffness. rsc.orgrsc.org This is attributed to the thermal decomposition of water molecules, leading to the formation of hydroxyl groups that attack the aluminosilicate network, causing bond breakage and structural deterioration. rsc.orgrsc.org However, the ductility of the NASH gel can be improved at higher temperatures. rsc.orgrsc.org Nanoindentation simulations have been used to compare the response of this compound with other glass systems, revealing differences in how the atomic network accommodates stress and deformation. aip.org
| Property | Key Simulation Finding | Reference |
|---|---|---|
| Elastic Moduli | Bulk, shear, and Young's moduli increase with an increasing Al/Na ratio. nih.gov | nih.gov |
| Mechanical Strength | Decreases with increasing Na content. aip.orgosti.gov | aip.orgosti.gov |
| High-Temperature Behavior | Tensile strength and stiffness of NASH gel decrease with increasing temperature. rsc.orgrsc.org | rsc.orgrsc.org |
| Ductility | Ductility of NASH gel is improved at elevated temperatures. rsc.orgrsc.org | rsc.orgrsc.org |
Ab Initio and Density Functional Theory (DFT) Calculations
For a more fundamental understanding of the electronic structure and bonding in sodium aluminosilicates, researchers turn to ab initio and Density Functional Theory (DFT) calculations. These methods provide a quantum mechanical description of the system, offering high accuracy for smaller system sizes.
Electronic Structure and Bonding Characteristics
Ab initio MD and DFT calculations have been used to investigate the electronic structure, interatomic bonding, and partial charge distribution in this compound glasses. aip.orgosti.govaip.orgresearchgate.net These studies provide detailed information on the nature of the chemical bonds within the glass network.
The electronic density of states (DOS) can be calculated to understand the contributions of different atomic orbitals to the valence and conduction bands. ucl.ac.uk In aluminosilicates, the upper part of the valence band is typically dominated by O 2p states. ucl.ac.uk DFT calculations have also highlighted the partially covalent character of the bonding in these materials. ucl.ac.uk A metric known as the total bond order density (TBOD) has been used to quantify the internal cohesion of silicate glasses, showing that it decreases with increasing Na content, which corresponds to a disruption of the network connectivity. aip.org
| Bond | Calculated Average Distance (Å) | Reference |
|---|---|---|
| Si-O | 1.65 - 1.67 | arxiv.org |
| Al-O | 1.78 - 1.79 | arxiv.org |
Prediction of Spectroscopic Signatures
A significant application of DFT is the prediction of spectroscopic parameters, which can then be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. chemrxiv.orgresearchgate.netacs.org This synergy between computation and experiment is invaluable for interpreting complex spectra and assigning spectral features to specific structural environments.
DFT calculations can accurately predict NMR parameters such as the isotropic chemical shift (δ(_{iso})) and the quadrupolar coupling constant (C(_Q)). chemrxiv.orgacs.org For instance, DFT has been used to assign signals in Al NMR spectra of aluminosilicates to different aluminum coordination environments. chemrxiv.orgacs.org A clear correlation has been established where a decrease in the symmetry of the Al site leads to an increase in the observed C(_Q). acs.org
These computational approaches have been instrumental in resolving ambiguities in experimental spectra. For example, high-level ab initio NMR calculations have been performed to investigate the possibility of Si-F linkages in fluorine-bearing aluminosilicate glasses, helping to interpret F NMR data. geoscienceworld.org By calculating the NMR resonances for various possible structural models, researchers can determine which species are most likely to contribute to the observed spectrum. geoscienceworld.org The combination of DFT calculations with MD-generated structural models provides a powerful framework for simulating and understanding the NMR spectra of complex amorphous materials like this compound glasses. researchgate.net
Energetics of Ion Pair Formation and Hydration
The behavior of this compound in aqueous environments is fundamentally influenced by the energetic interactions between dissolved species, particularly the formation of ion pairs and their subsequent hydration. Computational and theoretical studies have provided significant insights into these nanoscale phenomena. The formation of ion pairs between sodium cations (Na⁺) and aluminosilicate anions is a critical initial step in the nucleation and crystallization of zeolites from homogeneous solutions. researchgate.net
The energetics of these interactions are governed by a delicate balance between the electrostatic attraction of the ion pair and the hydration energy of the individual ions. nih.gov In aqueous solutions, particularly those with high alkalinity and a limited amount of water, the formation of solvent-separated ion pairs is favored. nih.govscispace.com Molecular dynamics (MD) simulations and quantum mechanical calculations have been employed to quantify these interactions. For instance, theoretical studies on aluminate and sodium aluminate species have calculated the energy changes associated with ion pair formation. The calculated energy change at 298 K in an aqueous solution for the formation of a hydrated sodium aluminate ion pair from its constituent hydrated ions is a key parameter in understanding the stability of these complexes in solution. scispace.com
The reaction can be represented as: Na⁺(aq) + Al(OH)₄⁻(aq) ⇌ NaAl(OH)₄(aq)
The stability and structure of these ion pairs are highly dependent on the degree of hydration. nih.gov A lower water content, which increases the concentration of ions, promotes closer interaction between the cation and the aluminosilicate species, favoring ion-pair formation. nih.gov Conversely, in more dilute systems, increased hydration of the sodium cation can weaken its association with aluminosilicate oligomers, potentially preventing crystallization. researchgate.net The hardness of the cation also plays a role; the strongly hydrophilic nature of Na⁺ influences its interaction with aluminosilicate oligomers compared to softer cations. nih.gov MD simulations further reveal that the dissociation of sodium from the aluminosilicate gel structure promotes hydrolytic reactions and can lead to structural swelling due to local charge imbalances. frontiersin.org
Thermodynamic Modeling of Phase Equilibria and Formation
Thermodynamic modeling is essential for predicting the behavior of this compound in various chemical environments, particularly for understanding its phase stability, solubility, and formation pathways. These models often utilize Pitzer's specific interaction equations to accurately represent the complex solution chemistry, especially in high ionic strength solutions typical of industrial processes like the Bayer process or in geological systems. stanford.edustanford.edu
Solubility in Complex Aqueous Solutions
The solubility of this compound is not a simple constant but varies significantly with temperature, pH, and the concentration of other ions in the solution. acs.org Research has focused on determining the solubility of various this compound phases, including crystalline forms like sodalite and Zeolite A, as well as amorphous this compound hydrate (N-A-S-H) gels. acs.orgrsc.orgresearchgate.net
In alkaline solutions, the solubility of sodalite, a common desilication product in the Bayer process, increases with increasing sodium hydroxide (B78521) (NaOH) concentration. acs.org However, the presence of aluminate ions complicates this relationship. The solubility of this compound sharply decreases with the initial addition of aluminum hydroxide (Al(OH)₃), reaching a minimum before increasing again at higher Al(OH)₃ concentrations. acs.org Temperature, within the range of 303.2 K to 348.2 K, has been observed to have a negligible effect on sodalite solubility in these specific solutions. acs.org
For amorphous this compound and Zeolite A, solubility has been found to increase with rising temperature and hydroxide concentration. researchgate.net Conversely, increasing concentrations of Al(III), nitrate (B79036) (NO₃⁻), and nitrite (B80452) (NO₂⁻) ions tend to decrease solubility. researchgate.net A key finding across multiple studies is that the amorphous phase is significantly more soluble than its crystalline zeolite counterpart under identical conditions. researchgate.net
A systematic investigation into this compound hydrate (N-A-S-H) gels revealed a strong, near-linear correlation between the bulk silicon-to-aluminum (Si/Al) ratio of the solid and its solubility. rsc.orgrsc.orgresearchgate.net Specifically, N-A-S-H gels and related geopolymers with higher Si/Al ratios exhibit lower solubility. rsc.orgrsc.orgresearchgate.net This insight is crucial for predicting the long-term stability and durability of these materials. rsc.org
Table 1: Solubility of this compound (Sodalite) in NaOH Solutions at Various Temperatures Data extracted from solubility studies in the Na₂O–Al₂O₃–SiO₂–H₂O system. acs.org
| Temperature (K) | NaOH Concentration (mol·L⁻¹) | Sodalite Solubility (as SiO₂, g·L⁻¹) |
| 303.2 | 3.95 | ~0.15 |
| 318.2 | 6.17 | ~0.30 |
| 333.2 | 7.82 | ~0.50 |
| 348.2 | 8.50 | ~0.65 |
Note: Solubility values are approximate, based on graphical data from the source.
Equilibrium Constants and Species Distribution
Thermodynamic models rely on accurate equilibrium constants (K) for the dissolution and formation reactions of this compound phases. These constants are derived from experimental solubility data and allow for the calculation of other thermodynamic properties, such as the Gibbs free energy (ΔG) and enthalpy (ΔH) of reaction. researchgate.net
For Zeolite A (NaAlSiO₄·2.25H₂O), the equilibrium constant for its dissolution has been expressed as a function of temperature. researchgate.net Similarly, constants for the more soluble amorphous precursor have also been determined. researchgate.net
The primary dissolution reaction can be written as: NaAlSiO₄·nH₂O(s) + 4H⁺ ⇌ Na⁺ + Al³⁺ + H₄SiO₄(aq) + nH₂O(l) researchgate.net
The distribution of aqueous species at equilibrium is complex. In alkaline solutions, the dominant aluminum species is the tetrahydroxoaluminate ion, Al(OH)₄⁻. Silicon exists as a series of silicic acid species and their polymers, such as H₄SiO₄, H₃SiO₄⁻, H₅Si₂O₇⁻, and H₄Si₂O₇²⁻, with their relative concentrations depending on pH and temperature. researchgate.net Thermodynamic models must account for all these species to accurately predict mineral solubility and phase equilibria. stanford.edustanford.edu Studies on N-A-S-H gels show that the molar ratios of dissolved Na/Al and Si/Al in the aqueous phase are positively correlated with the bulk Si/Al ratio of the solid phase. rsc.org
Table 2: Thermodynamic Properties for Zeolite A and its Amorphous Form at 25 °C and 1 bar Data derived from solubility experiments at elevated temperatures. researchgate.net
| Phase | Enthalpy of Formation (kJ·mol⁻¹) | Gibbs Free Energy of Formation (kJ·mol⁻¹) | Standard Entropy (J·K⁻¹·mol⁻¹) |
| Zeolite A (NaAlSiO₄·2.25H₂O) | -2738 ± 5 | -2541 ± 2 | 373 ± 10 |
| Amorphous Form (NaAlSiO₄·2.25H₂O) | -2642 ± 3 | -2527 ± 2 | 648 ± 10 |
Kinetic Studies of Formation and Dissolution Processes
The rates at which sodium aluminosilicates form and dissolve are critical for controlling industrial processes and predicting their environmental fate. Kinetic studies have explored these processes under various conditions.
Formation Kinetics: The formation of this compound hydrate in strong caustic solutions has been studied, particularly in the context of scaling in the Bayer process. unisa.edu.aujlu.edu.cn The kinetics of formation were found to be first order with respect to both the Al(OH)₄⁻ and SiO₂(OH)₂²⁻ ions. jlu.edu.cn The apparent activation energy for this formation process was determined to be 86.42 kJ·mol⁻¹. jlu.edu.cn Another study focusing on desilication kinetics using sodalite seeds in NaOH–NaAl(OH)₄ solutions modeled the process using a second-order kinetic model and found a similar activation energy of 92 ± 14 kJ·mol⁻¹ over a temperature range of 323.2–363.2 K. acs.org Supersaturation of the liquor with respect to SiO₂ is a key driving force for the precipitation and subsequent scale formation. unisa.edu.au
Dissolution Kinetics: The dissolution of this compound is a complex, surface-mediated process. Studies on amorphous aluminosilicate precursors in NaOH solutions have shown that the dissolution rate can be described by a modified Nernst's equation. For this compound glasses, dissolution in acidic solutions proceeds via an interfacial dissolution-re-precipitation mechanism, which results in the formation of a silicon-rich alteration layer on the glass surface. researchgate.net
Molecular dynamics simulations and stochastic models provide atomic-level insights into the dissolution mechanism. bohrium.comacs.org These models explore the elementary reactions involved, such as bond breakage and formation, surface diffusion, and the departure of silicon and aluminum units from the surface. acs.org The process involves both hydrolysis (the breaking of Si-O-Al bridges by water) and ion exchange, where Na⁺ ions at the glass surface are replaced by H⁺ (or H₃O⁺) from the solution. bohrium.comacs.org The relative importance of these mechanisms depends on the glass composition, particularly the alumina content. bohrium.com
Table 3: Kinetic Parameters for this compound Reactions
| Process | System | Kinetic Model/Order | Activation Energy (kJ·mol⁻¹) | Reference |
| Formation (Desilication) | Strong Caustic Solutions | 1st order in Al(OH)₄⁻, 1st order in SiO₂(OH)₂²⁻ | 86.42 | jlu.edu.cn |
| Formation (Desilication with seeding) | NaOH–NaAl(OH)₄ Solutions | 2nd Order Model | 92 ± 14 | acs.org |
| Dissolution | Amorphous Precursors in NaOH | Modified Nernst's Equation | Not specified |
Adsorption Phenomena and Mechanisms on Sodium Aluminosilicate Materials
Adsorption of Heavy Metal Ions
The removal of heavy metal ions from aqueous solutions is a critical area of environmental remediation. Sodium aluminosilicate (B74896) materials have shown considerable efficacy in adsorbing various heavy metals through a combination of mechanisms.
Ion Exchange Mechanisms and Selectivity (e.g., Cd(II), Ni(II), Cs+, Sr2+)
The fundamental structure of sodium aluminosilicates, often characterized by a negatively charged framework of silica (B1680970) and alumina (B75360) tetrahedra, facilitates the process of ion exchange. springerprofessional.de This negative charge is balanced by mobile cations, typically sodium ions, which can be exchanged for other cations present in a surrounding solution. nih.gov This process is a primary mechanism for the uptake of heavy metal ions. mdpi.com
The selectivity of sodium aluminosilicate for specific heavy metal ions is a crucial aspect of its application. For instance, studies have shown a high selectivity for lead (Pb²⁺) over cadmium (Cd²⁺) in binary systems, indicating a stronger affinity for lead ions. iwaponline.com The ion exchange process is also effective for the removal of other divalent cations like nickel (Ni²⁺) and strontium (Sr²⁺), as well as monovalent cations such as cesium (Cs⁺). brin.go.idmdpi.com The efficiency of this exchange is influenced by the hydrated ionic radii and the charge density of the competing ions. nih.gov Research on various aluminosilicate-based materials has demonstrated significant adsorption capacities for these ions, highlighting the versatility of ion exchange as a removal mechanism. acs.orgresearchgate.netacs.org
| Material | Metal Ion | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Aluminosilicate-based mesoporous adsorbent | Cd(II) | - | iwaponline.com |
| Na-mordenite zeolite | Ni(II) | - (95.13% removal) | brin.go.id |
| Alkali-activated brick | Cs+ | 10.2 | mdpi.com |
| Alkali-activated brick | Sr2+ | 18 | mdpi.com |
| KMS-2 | Cs+ | - | researchgate.net |
| KMS-2 | Sr2+ | - | researchgate.net |
| Layered Metal-Organic Frameworks | Cs+ | 270.86 - 297.67 | acs.org |
Surface Complexation and Electrostatic Interactions
Beyond ion exchange, surface complexation and electrostatic interactions play a significant role in the adsorption of heavy metals onto this compound. The surface of these materials often possesses functional groups, such as silanol (B1196071) (-Si-OH) and aluminol (-Al-OH) groups. mdpi.com These groups can form stable complexes with heavy metal ions, effectively removing them from the solution. mdpi.commdpi.com
Electrostatic attraction is another key mechanism, where the negatively charged surface of the aluminosilicate framework attracts positively charged heavy metal cations. mdpi.commdpi.com This interaction is particularly influential in the initial stages of adsorption. The combination of ion exchange, surface complexation, and electrostatic attraction results in a robust and efficient system for heavy metal removal. mdpi.com
Impact of Environmental Conditions (pH, Temperature, Concentration) on Adsorption Efficiency
The efficiency of heavy metal adsorption by this compound is highly dependent on environmental factors such as pH, temperature, and the initial concentration of the metal ions.
Temperature: Temperature can also influence the adsorption process. In some cases, an increase in temperature can lead to a higher adsorption capacity, suggesting that the process is endothermic. informahealthcare.com This is often attributed to an increase in the mobility of the metal ions and a potential increase in the number of available active sites on the adsorbent.
Concentration: The initial concentration of heavy metal ions in the solution also affects the adsorption efficiency. Typically, the amount of metal adsorbed per unit mass of the adsorbent increases with the initial concentration until the active sites on the adsorbent become saturated. researchgate.net At very high concentrations, the removal efficiency may decrease as the available adsorption sites become limited.
| Condition | Effect on Adsorption | Reference |
|---|---|---|
| Increasing pH | Generally increases adsorption of cationic heavy metals | koreascience.krresearchgate.net |
| Low pH | Decreases adsorption due to competition with H+ ions | acs.org |
| Increasing Temperature | Can increase adsorption capacity (endothermic process) | informahealthcare.com |
| Increasing Initial Concentration | Increases adsorption until saturation of active sites | researchgate.net |
Adsorption of Organic Pollutants and Dyes
This compound materials are also effective in the removal of various organic pollutants and dyes from water, employing different adsorption mechanisms than those for heavy metals.
Mechanisms of Adsorption (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The adsorption of organic molecules onto this compound is often governed by a combination of physical and chemical interactions.
Hydrogen Bonding: The surface of this compound contains hydroxyl groups that can form hydrogen bonds with functional groups present in organic pollutant and dye molecules, such as amine or hydroxyl groups. mdpi.comresearchgate.net This interaction plays a significant role in the binding of these molecules to the adsorbent surface.
Hydrophobic Interactions: For nonpolar organic pollutants, hydrophobic interactions can be a key driving force for adsorption. scielo.org.mxresearchgate.net The aluminosilicate surface can exhibit hydrophobic regions, which attract the nonpolar parts of organic molecules, leading to their removal from the aqueous phase. scielo.org.mx The modification of the aluminosilicate surface with surfactants can enhance these hydrophobic interactions, thereby increasing the adsorption capacity for certain organic compounds. rsc.org
Electrostatic Interactions: For ionic dyes, electrostatic interactions can also contribute significantly to the adsorption process. rsc.orgphyschemres.org The surface charge of the this compound, which can be influenced by the pH of the solution, will determine its interaction with cationic or anionic dyes.
Adsorption of Mycotoxins (e.g., Aflatoxin B1)
A particularly important application of this compound is the adsorption of mycotoxins, such as aflatoxin B1, from contaminated food and feed. Hydrated sodium calcium aluminosilicate (HSCAS), a type of this compound, has been extensively studied for its high affinity for aflatoxin B1. nih.govacs.org The mechanism of adsorption is believed to involve the formation of a stable complex between the mycotoxin and the surface of the aluminosilicate. ugm.ac.id This process is highly effective, with studies showing that HSCAS can bind a significant percentage of available aflatoxin B1. ugm.ac.id The adsorption is influenced by factors such as pH, with lower pH generally favoring the adsorption process. mdpi.com
| Pollutant Type | Primary Adsorption Mechanism(s) | Example | Reference |
|---|---|---|---|
| Organic Pollutants/Dyes | Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Interactions | Methylene (B1212753) Blue, Orange G | mdpi.comresearchgate.netscielo.org.mxrsc.org |
| Mycotoxins | Surface Complexation | Aflatoxin B1 | nih.govacs.orgugm.ac.id |
Role of Structural Features in Adsorption Performance
The performance of this compound materials in adsorption applications is fundamentally governed by their physical and chemical structure. The arrangement of pores, the extent of the available surface, and the chemical nature of that surface work in concert to determine the material's capacity and selectivity for various adsorbates.
Influence of Pore Architecture and Surface Area
The adsorption capacity of sodium aluminosilicates is directly linked to their specific surface area (SSA) and pore characteristics. jchemlett.com A larger surface area provides more active sites for the interaction between the adsorbent and adsorbate molecules, thereby enhancing adsorption capacity. jchemlett.comevonik.com These materials can possess a range of pore sizes, classified by the International Union of Pure and Applied Chemistry (IUPAC) as micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm). jchemlett.com This porous nature is key to their function as molecular sieves, allowing them to trap molecules like water within their framework.
The relationship between these structural properties and adsorption performance is evident in various applications. Materials with high pore volume and large microporous surface areas are particularly effective for adsorbing species like cesium from liquid effluents. osti.gov The table below presents typical textural properties for various this compound materials, illustrating the range of surface areas and pore volumes that can be achieved.
Table 1: Textural Properties of Various this compound Materials
| Material Description | Specific Surface Area (BET) | Total Pore Volume | Average Pore Diameter | Source(s) |
|---|---|---|---|---|
| Analcime/Sodium Aluminum Silicate (B1173343) Hydrate (B1144303) Composite | 12.65 m²/g | 9.049E-2 cm³/g | 28.60 nm | capes.gov.br |
| Zeolite Y/Faujasite Composite | 19.17 m²/g | 5.103E-2 cm³/g | 106.50 nm | capes.gov.br |
| Geopolymer (Si/Al ratio = 3 and 4) | ~40 m²/g | ~0.2 cm³/g | Mesoporous | osti.gov |
| Aluminum Silicate (Two-step sol-gel method) | 430 m²/g | - | Mesoporous | nih.gov |
| Calcium this compound Granules | 38.89 m²/g | 0.3728 cm³/g | 38.34 nm | researchgate.net |
Effect of Si/Al Ratio and Framework Charge on Adsorption Capacity
The chemical composition of the this compound framework, specifically the molar ratio of silica (SiO₂) to alumina (Al₂O₃), or the Si/Al ratio, is a determining factor in its adsorption capabilities. The substitution of a tetravalent silicon (Si⁴⁺) ion with a trivalent aluminum (Al³⁺) ion in the tetrahedral framework creates a net negative charge. tandfonline.comscielo.org.co This negative charge must be balanced by extra-framework cations, such as sodium (Na⁺), to maintain electroneutrality. scielo.org.coijsred.com These cations are exchangeable, giving rise to the ion-exchange properties of these materials. scielo.org.co
A lower Si/Al ratio implies a greater substitution of aluminum for silicon, resulting in a higher negative charge density on the framework. tandfonline.comijsred.com This increased charge density leads to a larger number of exchangeable cations, which in turn enhances the cation exchange capacity (IEC) and the adsorption capacity for polar molecules. tandfonline.comijsred.cominrs.ca For example, the adsorption of polar molecules like carbon dioxide is favored on zeolites with a low Si/Al ratio. This is attributed to an increase in the electric field and the basicity within the zeolite pores, which strengthens the interaction with the adsorbate. tandfonline.com
The Si/Al ratio also dictates the type of zeolite structure that forms during synthesis, which influences the material's properties. inrs.ca For instance, Si/Al ratios below 2.0 tend to favor the formation of Na-A type zeolites, while ratios between 2.0 and 2.4 can produce Na-X zeolites. inrs.ca Synthetic zeolites X, with a low Si/Al ratio of 1.0–1.5, are known to be excellent ion exchangers. inrs.camdpi.com However, there can be a trade-off; very high aluminum content (a very low Si/Al ratio) can sometimes lead to distortions in the crystal structure and a lower specific surface area, which may negatively impact adsorption capacity. nih.gov Studies have shown that zeolites with lower Si/Al ratios exhibit higher selectivity for adsorbing protons (H⁺), which can reduce their capacity for other cations in acidic aqueous solutions.
The following table summarizes findings on how the Si/Al ratio affects the adsorption and ion-exchange properties of sodium aluminosilicates.
Table 2: Influence of Si/Al Ratio on Adsorption Properties
| Material/Zeolite Type | Si/Al Ratio | Observation | Source(s) |
|---|---|---|---|
| General Zeolites | Decreasing | Increases adsorption capacity for polar molecules (e.g., CO₂). | tandfonline.com |
| General Zeolites | Decreasing | Results in higher negative framework charge and greater cation exchange capacity. | ijsred.com |
| Synthetic Zeolite X | 1.0 - 1.5 | Considered excellent ion exchangers. | inrs.camdpi.com |
| Zeolite Synthesis | < 2.0 | Favors formation of Na-A zeolite. | inrs.ca |
| Al-MCM-41 | 5.0 | Lower specific surface area (129 m²/g) and lower amoxicillin (B794) uptake (46.2 mg/g) compared to higher ratio. | nih.gov |
| Al-MCM-41 | 16.1 | Higher specific surface area (840 m²/g) and higher amoxicillin uptake (80.0 mg/g). | nih.gov |
Regenerability and Reusability of this compound Adsorbents
Several regeneration techniques can be employed, with the choice depending on the nature of the adsorbate and its interaction with the adsorbent surface. Common industrial methods include:
Thermal Swing Adsorption (TSA): This involves heating the saturated adsorbent, often while purging with an inert gas, to provide the necessary energy for desorption. sun.ac.zapan.pl The regeneration temperature must be high enough to overcome the adsorption energy but not so high as to cause structural damage to the aluminosilicate framework. pan.pl
Pressure Swing Adsorption (PSA): In this method, the pressure of the system is lowered, which reduces the partial pressure of the adsorbate and causes it to desorb from the material's surface. sun.ac.za
Chemical Regeneration: This technique uses a chemical solution (eluent) to displace the adsorbed species. researchgate.net For example, a saturated solution of sodium carbonate has been used to effectively desorb ammonia (B1221849) from a zeolite/alumina mixture. google.com
Catalytic Applications and Mechanistic Insights of Sodium Aluminosilicate Based Materials
Zeolite-Based Catalysis
The unique structural and chemical properties of sodium aluminosilicate (B74896) zeolites allow for their direct use as catalysts in numerous industrial processes. The design and synthesis of these zeolites are critical in tailoring their catalytic performance for specific reactions.
The synthesis of sodium aluminosilicate zeolites such as NaA, NaY, and ZSM-5 is a complex process that can be tailored to produce materials with specific properties for catalytic applications. Common synthesis methods include hydrothermal synthesis and sol-gel processing, often utilizing a variety of silicon and aluminum sources, including industrial by-products and natural minerals to create more sustainable and cost-effective materials. jeeng.netmdpi.comresearchgate.netmdpi.com
Hydrothermal synthesis is a prevalent method where a reaction mixture containing sources of silica (B1680970), alumina (B75360), and an alkali metal (typically sodium) is heated in an autoclave. jeeng.netactascientific.comscispace.com This process allows for the crystallization of the desired zeolite structure. For instance, NaA zeolite can be synthesized from bentonite (B74815) clay via a two-step hydrothermal method. actascientific.com The synthesis of NaY zeolite often involves the preparation of two separate solutions, a sodium silicate (B1173343) solution and a sodium aluminate solution, which are then mixed to form a gel that is aged and crystallized. acs.orgcsic.esrsc.org The use of natural materials like kaolin (B608303) and vermiculite (B1170534) as silica and alumina sources is also a viable and sustainable approach for NaY synthesis. mdpi.comacs.orgrsc.orgaip.org
ZSM-5 synthesis can be achieved through hydrothermal crystallization from an alkaline aluminosilicate gel, often with the use of an organic structure-directing agent (SDA) or template, such as tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH) or other organic amines. oaepublish.comrsc.orgncsu.edu However, methods for the synthesis of ZSM-5 without the use of organic templates are also being developed to create more environmentally friendly processes. google.comCurrent time information in Bangalore, IN. The sol-gel process offers another route to zeolite synthesis, where precursors are converted into a colloidal solution (sol) that acts as the precursor for an integrated network (gel). rsc.orgcsic.esresearchgate.netgoogle.com This method allows for the incorporation of other elements into the zeolite framework. csic.es
The properties of the resulting zeolites, such as crystal size, morphology, and Si/Al ratio, are influenced by various synthesis parameters including the composition of the reaction mixture, pH, temperature, and reaction time. csic.esrsc.orgrsc.org For example, in the synthesis of ZSM-5, the Si/Al ratio can be controlled, which in turn affects the surface acidity of the final catalyst. ucdavis.edu
Below is a table summarizing various synthesis methods for different this compound zeolites:
| Zeolite Type | Synthesis Method | Silicon Source | Aluminum Source | Key Parameters | Reference |
| NaA | Two-step hydrothermal | Bentonite clay | Bentonite clay | High temperature for hydrous this compound formation, followed by low temperature for gel formation and crystallization. | actascientific.com |
| NaA | Hydrothermal | Cupola slag | Aluminum sludge | Alkaline fusion followed by hydrothermal treatment. | jeeng.net |
| NaY | Conventional hydrothermal | Sodium silicate | Sodium aluminate | Aging of the initial gel, followed by hydrothermal treatment. | acs.orgcsic.es |
| NaY | Sustainable hydrothermal | Vermiculite clay | Sodium aluminate | Acid and basic treatment of vermiculite to obtain silica. | mdpi.comacs.org |
| NaY | Seed-assisted hydrothermal | Belitung kaolin (silica extract) | Bayat natural zeolite | Use of a seed gel to direct crystallization. | rsc.org |
| ZSM-5 | Hydrothermal with template | Tetraethyl orthosilicate (B98303) (TEOS) | Aluminum sulfate (B86663) | Use of tetrapropylammonium bromide (TPABr) as a template. | mdpi.com |
| ZSM-5 | Sol-gel | Synthetic aluminosilicates | Synthetic aluminosilicates | Granule crystallization without a binder. | rsc.org |
| ZSM-5 | Organic-free hydrothermal | Colloidal silica | Sodium aluminate | Control of ternary phase diagrams (Si, Al, NaOH mole fractions). | google.com |
This compound zeolites, particularly in their protonated form (e.g., HY), are extensively used as catalysts in the cracking and hydrocracking of long-chain hydrocarbons like n-hexadecane into more valuable, smaller molecules suitable for gasoline and other fuels. mdpi.comacs.orgcsic.esmdpi.com The catalytic activity of these zeolites stems from their strong Brønsted acid sites, which are generated by the exchange of sodium ions with protons. mdpi.com
In the catalytic cracking of n-hexadecane, the reaction is typically carried out in a fixed-bed reactor at high temperatures, for instance, 500°C. acs.orgcsic.es The conversion of n-hexadecane and the yield of gasoline-range products (typically C5-C12) are key performance indicators. For example, HY zeolite derived from natural aluminosilicate sources has shown significant conversion of n-hexadecane, with one study reporting a 59.80% conversion and a 59.80% yield of gasoline products. acs.orgcsic.es Synthetic HY zeolites can exhibit even higher activity, with conversions reaching up to 80%. acs.orgcsic.es The cracking process is believed to proceed via a protolytic mechanism, where the initial step involves the formation of a penta-coordinated carbonium ion at a Brønsted acid site. google.com
Hydrocracking is another crucial refinery process that combines catalytic cracking and hydrogenation. This process is typically carried out over bifunctional catalysts, which possess both acidic sites for cracking and metal sites for hydrogenation/dehydrogenation. jeeng.netoaepublish.comgoogle.comrsc.orgresearchgate.net Platinum- or nickel-modified zeolites are common hydrocracking catalysts. The hydroisomerization of n-hexadecane is a key reaction in this process, leading to the formation of branched isomers with higher octane (B31449) numbers. oaepublish.com The selectivity towards isomerization versus cracking is influenced by the zeolite's properties, such as pore structure and acidity. For instance, Pt/SAPO-11 catalysts show high selectivity for isomerization due to their weaker and milder acid sites, whereas Pt/ZSM-5 and Pt/Hbeta exhibit higher cracking activity due to their stronger acidity. oaepublish.com
The product distribution in n-hexadecane hydrocracking is also dependent on the catalyst and reaction conditions. At lower conversions, the distribution of cracked products often shows an 'M' shape, which is associated with pore mouth catalysis in medium-pore zeolites. rsc.org As conversion increases, the distribution can shift towards a more symmetric pattern. rsc.org
The following table presents research findings on the catalytic cracking and hydrocracking of n-hexadecane using various zeolite-based catalysts.
| Catalyst | Reaction | Temperature (°C) | n-Hexadecane Conversion (%) | Gasoline (C5-C12) Yield (%) | Key Findings | Reference |
| Natural HY | Catalytic Cracking | 500 | 59.80 | 59.80 | Demonstrates the potential of catalysts derived from natural sources. | acs.orgcsic.es |
| Synthetic HY | Catalytic Cracking | 500 | 80 | - | Higher activity compared to natural HY. | acs.orgcsic.es |
| HY from Metakaolin | Catalytic Cracking | - | 58-64 | 56-62 | High performance from kaolin-derived zeolite. | mdpi.com |
| Pt/ZSM-5 | Hydroconversion | ~220-300 | Varies | - | High activity in hydrocracking. | ucdavis.edu |
| Ni-Natural Zeolite | Hydrocracking | 450 | 35.18 | - | Conversion increases with temperature. | jeeng.netgoogle.com |
| Ni-Mo/USY Zeolite | Hydrocracking | 400 | 82 | - | High yield and selectivity to heavier products (C9-C12). | researchgate.net |
| Nano-Zeolite-Y/CNS | Catalytic Cracking | 514 | 80 | - | Composite catalyst shows higher conversion than nano-zeolite alone. | google.com |
| Pt/ZSM-22 & Pt/USY | Hydrocracking | - | - | - | Pore-mouth and key-lock catalysis mechanisms observed. | oaepublish.com |
This compound zeolites are effective catalysts for a variety of organic transformations, contributing to the development of greener chemical processes by replacing hazardous and corrosive homogeneous catalysts like AlCl₃ and sulfuric acid. mdpi.comacs.orgdtu.dk Their applications span from classic electrophilic aromatic substitutions to condensation reactions.
Friedel-Crafts Alkylation: Zeolites are widely used as solid acid catalysts in Friedel-Crafts alkylation reactions. rsc.orgaip.orgrsc.orgcsic.esmdpi.com For example, zeolites with various topologies such as MFI (ZSM-5), FAU (Y-zeolite), BEA, and MOR have been studied for the alkylation of toluene (B28343) with methyl mercaptan. rsc.orgrsc.org The catalyst's pore size, architecture, and the number of acid sites are crucial factors influencing activity, selectivity, and deactivation. rsc.orgrsc.org ZSM-5, with its specific pore structure, has shown superior performance in this reaction, exhibiting high selectivity and resistance to deactivation. rsc.org In the alkylation of mesitylene (B46885) with benzyl (B1604629) alcohol, pillared MWW-type zeolites have demonstrated that while the concentration of acid sites may decrease upon pillaring, the materials can retain high catalytic activity due to enhanced accessibility of the acid sites on the external surface. aip.org
Knoevenagel Condensation: This reaction, involving the condensation of a carbonyl compound with an active methylene (B1212753) group, can be efficiently catalyzed by basic or bifunctional acid-base catalysts. scispace.comncsu.edu this compound-based materials can be functionalized to act as catalysts for this transformation. For instance, hybrid materials with pending amino groups have shown high yields in the Knoevenagel condensation between benzaldehyde (B42025) and ethyl acetoacetate. scispace.com Phillipsite zeolite has also been employed as a solid acid catalyst for the condensation of benzaldehyde with ethyl cyanoacetate (B8463686) under solvent-free conditions. The reusability of these solid catalysts is a significant advantage for green chemistry. scispace.com
Other Green Reactions: The use of zeolites extends to other environmentally benign reactions. They are used as builders in detergents, replacing phosphates that cause eutrophication. acs.org In the synthesis of caprolactam, a precursor for nylon-6, a zeolite catalyst with acidic sites is now used for the isomerization of the oxime, replacing sulfuric acid and eliminating the production of ammonium (B1175870) sulfate as a waste product. acs.org Nanoporous aluminosilicates also catalyze the acetalization of aldehydes and ketones, which is an important reaction for protecting carbonyl groups in multifunctional organic synthesis. mdpi.com
Catalytic Cracking and Hydrocracking Reactions (e.g., n-Hexadecane)
Role as Catalyst Supports
Beyond their intrinsic catalytic activity, sodium aluminosilicates, particularly zeolites, serve as excellent supports for catalytically active species such as metals and metal oxides. actascientific.comacs.orgoaepublish.com The high surface area, ordered porous structure, and thermal stability of zeolites help to disperse and stabilize the active phase, leading to enhanced catalytic performance. actascientific.com
The loading of active species onto this compound supports can be achieved through various methods, with impregnation being one of the most common. csic.esoaepublish.comrsc.orgmdpi.com This technique involves contacting the zeolite support with a solution containing a precursor of the desired active species.
Wet Impregnation: In this method, the support is immersed in a solution of the metal salt, followed by drying and calcination to decompose the precursor and form the active metal or metal oxide particles. jeeng.net For example, Ni-Mo catalysts supported on zeolites can be prepared by co-impregnation with aqueous solutions of nickel nitrate (B79036) and ammonium molybdate. mdpi.com Similarly, platinum can be loaded onto sulfated zirconia-HY zeolite composites using an aqueous solution of hexachloroplatinic acid. jeeng.net
Incipient Wetness Impregnation: This is a variation of the wet impregnation method where the volume of the precursor solution is equal to the pore volume of the support. This technique aims to achieve a more uniform distribution of the active species. mdpi.com
Ion Exchange: This method is particularly suitable for introducing metal cations into the zeolite framework. The sodium cations in the zeolite are exchanged with the desired metal cations from a solution. oaepublish.commdpi.com For instance, Fe-containing zeolites can be prepared by ion exchange, which generally leads to better dispersion of the metal species compared to wet impregnation. oaepublish.com The ion exchange capacity of a zeolite is related to its aluminum content. rsc.org
In-situ Synthesis: This approach involves the synthesis of the zeolite support in the presence of the metal precursor. This can lead to the encapsulation of metal species within the zeolite crystals, which can enhance catalyst stability and selectivity. oaepublish.comrsc.org
Solid-State Impregnation: This is a solvent-free method where a solid mixture of the zeolite and a metal salt is heated, allowing for the migration and exchange of metal cations.
Non-metal species can also be impregnated onto zeolites. For example, zeolites can be chemically impregnated with sodium chlorite, acetic acid, or citric acid for applications in filtration and deodorization. google.com
The following table provides examples of impregnation methods for different active species on this compound supports.
| Support | Active Species | Impregnation Method | Precursor | Key Features | Reference |
| ZSM-5, BEA, MOR, FER | Mn-Fe | Impregnation | - | Investigates the effect of zeolite structure on catalytic activity. | csic.es |
| 13X Zeolite | Pd | Impregnation | - | Modification of the zeolite support improves metal dispersion. | rsc.org |
| Zeolite X | Fe/Mn | Liquid Phase Ion Exchange & Incipient Wetness Impregnation | - | Compares different loading methods on fly ash-derived zeolite. | csic.es |
| ZSM-5 | Pt | Ion Exchange | - | Highly dispersed Pt clusters are formed. | google.com |
| HY Zeolite | Pt | Wet Impregnation | Hexachloroplatinic acid | Creates a bifunctional catalyst for hydroisomerization. | jeeng.net |
| Various Zeolites | Ni | Impregnation | Nickel nitrate | Studies the effect of support structure on CO2 methanation. | researchgate.net |
| HY, HZSM-5 | Ni, Co | Impregnation | Ni(NO₃)₂, Co(NO₃)₂·6H₂O | Modifies the acidity of the zeolite. |
The structure of the this compound support plays a critical role in determining the dispersion of the impregnated active species, which in turn significantly affects the catalytic performance. mdpi.comactascientific.comscispace.comcsic.esresearchgate.net Key structural properties of the zeolite support that influence active site dispersion include:
Pore Size and Structure: The microporous nature of zeolites can confine metal nanoparticles, preventing their agglomeration and leading to high dispersion. mdpi.comactascientific.commdpi.com However, the pore size can also impose diffusion limitations on reactants, affecting their access to the active sites. mdpi.com For example, in the hydroformylation of olefins, zeolite-encapsulated Rh catalysts showed higher selectivity but lower conversion compared to Rh supported on mesoporous SiO₂, due to diffusion constraints within the zeolite framework. mdpi.com The presence of mesopores in hierarchical zeolites can enhance the accessibility of reactants to active sites located within the micropores. mdpi.com
Surface Area: A high surface area generally provides more sites for the anchoring of metal nanoparticles, promoting better dispersion. researchgate.net For instance, Ni supported on a high surface area NaY zeolite showed higher activity in CO₂ methanation at low temperatures compared to other zeolite supports. mdpi.com
Acidity: The acidity of the zeolite support can influence the interaction between the metal and the support, thereby affecting metal dispersion and reducibility. csic.esresearchgate.net The presence of acid sites in close proximity to metal sites is crucial for bifunctional catalysis.
Si/Al Ratio: The Si/Al ratio determines the density of cation exchange sites in the zeolite. A lower Si/Al ratio (higher aluminum content) provides more exchange sites for metal cations, which can lead to a higher loading and better dispersion of the metal via ion exchange. rsc.org
Various characterization techniques are employed to study the dispersion and nature of active sites on zeolite supports, including X-ray diffraction (XRD), transmission electron microscopy (TEM), Fourier-transform infrared spectroscopy (FTIR) of adsorbed probe molecules (like CO), and temperature-programmed reduction (TPR). csic.esaip.orgrsc.orgcsic.es These techniques provide valuable information on the size, location, and electronic properties of the active species, which helps in understanding the structure-activity relationships of these complex catalytic materials.
Impregnation with Metal and Non-Metal Species
Reaction Mechanisms on this compound Catalytic Surfaces
Sodium aluminosilicates, particularly zeolites, are a cornerstone of modern heterogeneous catalysis, primarily due to their unique structural and chemical properties. noaa.govmdpi.com The catalytic activity of these materials is intrinsically linked to the nature of their active sites and the specific reaction mechanisms that unfold on their surfaces. noaa.gov Understanding these mechanisms at a molecular level is crucial for the rational design of more efficient and selective catalysts.
Acidic Sites and Proton Transfer
The catalytic prowess of aluminosilicates is largely attributed to their acidity. ugm.ac.id The substitution of a Si4+ cation with an Al3+ cation in the tetrahedral framework of the silicate structure results in a net negative charge. rsc.org To maintain charge neutrality, this negative charge is balanced by a cation, which, in the case of acidic aluminosilicates, is often a proton (H+), creating a Brønsted acid site. rsc.orgnih.gov
Brønsted and Lewis Acidity
There are two primary types of acid sites present in sodium aluminosilicates:
Lewis acid sites: These sites are electron-pair acceptors. In aluminosilicates, Lewis sites are often associated with extra-framework aluminum species or framework aluminum atoms with a lower coordination number. researchgate.net They can participate in reactions by accepting electrons from reactant molecules. In some instances, a synergy between Brønsted and Lewis acid sites has been proposed to enhance catalytic activity. nih.gov
The presence of sodium ions (Na+) in the aluminosilicate framework, often as the charge-compensating cation from synthesis, can significantly influence the material's acidity. ugm.ac.id These sodium ions can be exchanged with protons or other cations to generate catalytically active acid sites. ugm.ac.idrsc.org However, the presence of residual sodium can neutralize some of the acid sites, thereby modifying the catalytic performance. nih.govresearchgate.net
Proton Transfer
Proton transfer is a fundamental step in many reactions catalyzed by acidic aluminosilicates. acs.org The Brønsted acid sites can donate a proton to an adsorbed reactant molecule, forming a carbocation intermediate. This process is often the rate-limiting step in catalytic cycles. nih.gov The mobility of protons within the zeolite framework is also a critical factor. Molecular dynamics simulations have shown that while water molecules are involved in the initial surface reactions, proton transfer is the primary mechanism for water penetration into the bulk glass region of sodium aluminosilicates. acs.orgresearchgate.net The transfer of protons associated with [AlO4]- species is more limited compared to the highly mobile proton transfer involving silanol (B1196071) groups. acs.orgresearchgate.net
| Aluminosilicate Material | Si/Al Ratio | Type of Acidity | Key Findings | Reference |
|---|---|---|---|---|
| Amorphous Silica-Alumina (ASA) | Variable | Brønsted and Lewis | The concentration of strong Brønsted acid sites is significantly lower than in zeolites. researchgate.net Acidity can be enhanced through synergy between penta- and tetra-coordinated aluminum species. | researchgate.net |
| HZSM-5 Zeolite | ~40 | Primarily Brønsted | Each Al substitution creates a Brønsted acid site. chemrxiv.org Strong acidity promotes ethanol (B145695) dehydration but also coke formation. chemrxiv.org | chemrxiv.org |
| Y-Type Zeolite | Variable | Brønsted and Lewis | Sodium poisoning can neutralize acid sites. nih.gov The acid strength is crucial for cracking reactions, but also influences coke formation. mdpi.com | mdpi.comnih.gov |
| Mesoporous Aluminosilicates (Al-MCM-41) | Variable | Brønsted and Lewis | The type of aluminum source used in synthesis significantly impacts the acidic and catalytic properties. cambridge.org Materials prepared with aluminum isopropoxide and sodium aluminate show better catalytic performance. cambridge.org | cambridge.org |
Active Site Characterization and Reaction Pathways
The identification and characterization of active sites are paramount for understanding catalytic mechanisms. A variety of sophisticated techniques are employed to probe the nature and number of these sites.
Characterization Techniques
Infrared (IR) Spectroscopy: This is a powerful tool for studying the hydroxyl groups that constitute Brønsted acid sites. The adsorption of probe molecules, such as pyridine (B92270) or ammonia (B1221849), allows for the quantification and differentiation of Brønsted and Lewis acid sites. ugm.ac.idrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 27Al and 29Si NMR, provides detailed information about the coordination environment of aluminum and silicon atoms in the framework. cambridge.org Advanced techniques, like two-dimensional correlation NMR at ultra-high magnetic fields, can resolve different framework aluminum sites and their associated hydroxyl groups. nih.gov
Temperature-Programmed Desorption (TPD): TPD of basic probe molecules like ammonia or n-butylamine is used to determine the acid strength distribution of the catalyst. cambridge.org
Reaction Pathways
The specific reaction pathways on this compound surfaces are highly dependent on the nature of the reactants, the type of active sites, and the reaction conditions.
For example, in the catalytic oxidation of dichloromethane (B109758) (CH2Cl2), two different mechanisms have been observed on aluminosilicates. researchgate.net At lower temperatures, the reaction proceeds through the formation of methyl chloride (CH3Cl) as an intermediate. researchgate.net This pathway is thought to start with the adsorption of a single CH2Cl2 molecule onto a Lewis acid site. researchgate.net At higher temperatures, a different pathway leads to the complete conversion to carbon dioxide (CO2) and hydrochloric acid (HCl), which is initiated by the bidentate adsorption of CH2Cl2. researchgate.net The selectivity towards methyl chloride has been correlated with the concentration of Lewis acid sites. researchgate.net
In the acetalization of 3,4-dimethoxybenzaldehyde (B141060) with propylene (B89431) glycol, the reaction is catalyzed by the acid sites of the aluminosilicate. mdpi.com The mechanism involves the formation of a carbocation on the carbonyl group of the aldehyde, followed by a nucleophilic attack by the propylene glycol. mdpi.com Subsequent deprotonation and cyclodehydration yield the final product. mdpi.com
The catalytic cracking of biomass-derived oxygenates involves a complex network of reactions, including dehydration, cracking of large molecules, hydrogen production and consumption, and carbon-carbon bond formation. researchgate.net The pore structure of the aluminosilicate catalyst plays a crucial role in these reactions, with shape-selective effects influencing the product distribution. ethz.ch
| Catalytic Reaction | This compound Catalyst | Proposed Active Site | Key Mechanistic Steps | Reference |
|---|---|---|---|---|
| Ethanol Dehydration | HZSM-5, Amorphous Silica-Alumina | Brønsted acid sites | Protonation of ethanol, followed by dehydration to ethylene. Strong acid sites can lead to oligomerization and coke formation. chemrxiv.org | chemrxiv.org |
| Acetalization | Mesoporous Aluminosilicate | Brønsted acid sites | Protonation of the carbonyl group, nucleophilic attack by alcohol, and cyclodehydration. mdpi.com | mdpi.com |
| Oxidation of Dichloromethane | γ-Al2O3-SiO2 | Lewis acid sites | Single-site adsorption at lower temperatures leading to methyl chloride; bidentate adsorption at higher temperatures leading to complete oxidation. researchgate.net | researchgate.net |
| Cracking of Biomass Oxygenates | Zeolites (e.g., ZSM-5) | Brønsted acid sites | Involves dehydration, cracking, and C-C bond formation. Pore structure influences product selectivity. researchgate.net | researchgate.net |
Sodium Aluminosilicate in Geopolymer Science and Advanced Cements
Formation and Microstructure of Sodium Aluminosilicate (B74896) Hydrate (B1144303) (NASH) Gels
The formation of the N-A-S-H gel is a complex process known as geopolymerization. It begins with the dissolution of a solid aluminosilicate precursor, such as metakaolin or fly ash, in a highly alkaline solution, typically containing sodium hydroxide (B78521) and sodium silicate (B1173343). acs.orgmatec-conferences.orgmdpi.comfrontiersin.org This process releases reactive silicate and aluminate monomers into the solution. matec-conferences.org These monomers then undergo a series of condensation reactions to form oligomers and subsequently polymerize into a three-dimensional, cross-linked, and structurally disordered aluminosilicate network, which constitutes the N-A-S-H gel. acs.orgcore.ac.ukresearchgate.net
The geopolymerization process involves several overlapping stages: dissolution, speciation, and polycondensation. acs.orgfrontiersin.orgrsc.org Initially, the strong alkaline solution attacks the Si-O and Al-O bonds of the precursor material, leading to its dissolution and the release of silicate and aluminate species. frontiersin.org These monomers then undergo condensation reactions, where hydroxyl groups react to form bridging oxygen atoms, generating water as a byproduct. acs.org This process leads to the gradual formation of dimers, trimers, and larger oligomers. rsc.orgresearchgate.net
As the reaction progresses, these oligomers aggregate and condense further, creating a three-dimensional network structure. acs.orgresearchgate.net The structure of the N-A-S-H gel evolves over time, with the degree of polymerization generally increasing as the gel ages. acs.orgresearchgate.net Molecular dynamics simulations have shown that this process involves the transformation of monomers into a gel-like structure through dehydration and condensation at elevated temperatures. rsc.org The final structure is typically described as an X-ray amorphous, pseudo-zeolitic framework with a high degree of cross-linking. core.ac.uk
The structural evolution can be tracked using techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, FTIR spectra show a characteristic broad band around 950-1100 cm⁻¹, which is attributed to the asymmetric stretching vibrations of Si-O-T bonds (where T is Si or Al), indicating the formation of the polymer network. core.ac.ukmdpi.com This band tends to sharpen with increased curing time, suggesting greater structural ordering within the C-(A)-S-H gel as the reaction proceeds. core.ac.uk
The formation and properties of the N-A-S-H gel are critically dependent on the chemical composition of the system, particularly the silicon-to-aluminum (Si/Al) ratio and the nature of the alkaline activator. core.ac.ukaimspress.comtudelft.nl
Si/Al Ratio: The Si/Al ratio is a dominant factor influencing the microstructure and mechanical properties of the resulting geopolymer. mdpi.com This ratio can range from 1 to 3 in N-A-S-H gels, depending on the raw materials and curing conditions. tudelft.nl
High Si/Al Ratio: Increasing the Si/Al ratio generally leads to an increase in the tensile strength and elastic modulus of the N-A-S-H gel. acs.orgrsc.org This is attributed to a significant increase in Si-O-Si bonds within the system. acs.org Studies have shown that geopolymer strength relies mainly on the formation of the N-A-S-H gel, and an optimal Si/Al ratio, often between 1.5 and 2.0, is required to achieve maximum mechanical strength. mdpi.comnih.gov
Alkali Activation: The type and concentration of the alkaline activator play a fundamental role in the geopolymerization process. mdpi.comscientific.net Commonly used activators include sodium hydroxide (NaOH) and sodium silicate (Na₂SiO₃). mdpi.comscientific.net
The activator's role is to dissolve the aluminosilicate source material, facilitating the release of Si and Al species. mdpi.com
The concentration of the alkali activator influences the rate of reaction and the properties of the final product. An appropriate Na/Al molar ratio is crucial for effective geopolymerization. nih.gov For example, a study found the optimal Na/Al ratio to be 0.73 for a metakaolin-based geopolymer. nih.gov
Excessively high alkali concentrations can be detrimental, leading to the destruction of the geopolymer's microstructure. nih.gov The combination of sodium hydroxide and sodium silicate is often used to achieve geopolymers with good mechanical strength. mdpi.comcas.cz
Table 1: Influence of Molar Ratios on Metakaolin-Based Geopolymer Properties This table illustrates the findings from a study on the effects of Si/Al and Na/Al ratios on the compressive strength of metakaolin-based geopolymers.
| Parameter | Molar Ratio | Compressive Strength (MPa) | Observation | Source |
| Si/Al Ratio | 1.90 | Max Strength | Optimal ratio for attaining maximum mechanical strength. | nih.gov |
| Na/Al Ratio | 0.43 | Lower Strength | Insufficient geopolymer gel reaction, resulting in a loose microstructure. | nih.gov |
| Na/Al Ratio | 0.73 | Max Strength | Denser microstructure with a large amount of N-A-S-H gel. | nih.gov |
| Na/Al Ratio | 0.93 | Lower Strength | High alkali state destroyed the microstructure, showing flaky and needle-like morphology. | nih.gov |
These Na⁺ ions are not part of the tetrahedral framework itself but are located within the pores and cavities of the gel structure. frontiersin.orgfrontiersin.org They are loosely bound to the framework, often coordinated by framework oxygen atoms and water molecules. frontiersin.orgresearchgate.net Molecular dynamics simulations suggest that sodium ions in the N-A-S-H gel have approximately 4 to 7 nearest neighbors, which include oxygen atoms from the silicate/aluminate tetrahedra and hydroxyl groups. frontiersin.org
Recent advanced research using techniques like triple quantum magic angle spinning (3QMAS) solid-state NMR has revealed a more complex picture. core.ac.ukresearchgate.netacs.org This research has shown that a significant portion of the charge-balancing capacity can be provided by extra-framework aluminum species . core.ac.ukresearchgate.netacs.orgfigshare.com These are aluminum ions that are not part of the main tetrahedral network. The presence of these extra-framework Al species, possibly in five- or six-fold coordination (AlV or AlVI), indicates that some tetrahedrally coordinated aluminum (AlIV) exists in sites of lower symmetry. core.ac.uk This discovery provides a more advanced and self-consistent molecular model of the N-A-S-H gel structure, which is crucial for understanding and controlling the material's properties and durability. core.ac.ukacs.org
Influence of Si/Al Ratio and Alkali Activation on NASH Gel Formation
Durability and Stability of Geopolymer Materials
Geopolymer materials based on sodium aluminosilicate are often cited for their superior durability compared to ordinary Portland cement, particularly in aggressive chemical environments. georgefox.eduaip.orgscispace.com However, their long-term stability is dependent on their response to various environmental factors and their resistance to ion transport.
Water Exposure: The presence of water can impact the structure and stability of N-A-S-H gels. Water molecules can be physically and chemically bound within the gel structure, forming hydrogen bonds and hydroxyl groups (Si-OH, Al-OH). researchgate.net While the silicate skeleton tends to be hydrophobic, the aluminate skeleton is more susceptible to hydrolysis. researchgate.net This can lead to a weakening of the aluminate structure and a decrease in the stability of Al-O bonds. researchgate.net However, water exposure can also lead to the leaching of mobile ions, which in turn alters the gel's structure. au.dk
Sulfate (B86663) Attack: Geopolymers generally exhibit good resistance to sulfate attack. scispace.comresearchgate.net The mechanism of sulfate attack in geopolymers differs from that in Portland cement due to the low calcium content in many geopolymer systems. researchgate.netscielo.br
In sodium sulfate (Na₂SO₄) solutions, degradation is often linked to physical effects, such as the crystallization of salts like thenardite within the material's pores, which generates internal pressure and can lead to cracking. scielo.br Some studies, however, report an increase in compressive strength upon exposure, which may be attributed to continued geopolymerization facilitated by the Na⁺ ions from the solution or a pore refinement effect. researchgate.netscielo.br
In magnesium sulfate (MgSO₄) solutions, the attack can involve ion exchange. researchgate.net The migration of alkali ions (like Na⁺) from the geopolymer into the solution and the diffusion of magnesium into the material have been observed. researchgate.net The formation of expansive products is less of a concern than in calcium-rich systems. researchgate.net The stability of the cross-linked aluminosilicate polymer structure is a key factor in its resistance. researchgate.net
Table 2: Compressive Strength Changes of Geopolymer Mortar in Sulfate Solutions This table summarizes findings on the durability of geopolymer specimens activated by different solutions after exposure to sulfate environments.
| Activator | Sulfate Solution (5%) | Compressive Strength Change | Observation | Source |
| Sodium Hydroxide | Sodium Sulfate | +4% strength increase | Attributed to the stable cross-linked aluminosilicate polymer structure and continued geopolymerization. | researchgate.net |
| Sodium Silicate | Sodium Sulfate | -18% strength reduction | Significant fluctuations and reduction in strength observed. | researchgate.net |
| NaOH + KOH mixture | Sodium Sulfate | -65% strength reduction | Significant fluctuations and severe reduction in strength. | researchgate.net |
| Various | Magnesium Sulfate | -3.86% to -6.6% strength loss | Moderate resistance, with some weight loss and strength reduction highlighting permeability. | researchgate.net |
The transport of ions within the geopolymer matrix is a critical aspect of its long-term durability. ejaset.comnih.gov The main modes of ion transport include diffusion, driven by concentration gradients. ejaset.com
Leaching: The leaching of mobile ions, particularly sodium, is a significant phenomenon when geopolymers are exposed to water. frontiersin.orgau.dk
Sodium ions, being loosely bound to balance the charge of [AlO₄] tetrahedra, can dissociate and leach out of the structure. frontiersin.org
The absence of these charge-balancing sodium ions causes local charge imbalances, leading to repulsion between the aluminosilicate tetrahedra and promoting hydrolytic reactions. frontiersin.org
This process can weaken the aluminosilicate skeleton, reduce the stability of silicate and aluminate species, and potentially lead to the depolymerization and peeling of the gel surface layer by layer. frontiersin.org
Interestingly, studies on calcium this compound hydrate (C-(N-)A-S-H) gels have shown that rapid and substantial sodium leaching can lead to an increased degree of polymerization of the aluminosilicate tetrahedra, as calcium ions may progressively take over the charge-balancing role. au.dk
Chloride Ion Transport: The resistance to chloride ion penetration is a key indicator of durability, especially in marine environments. ejaset.comnih.gov Geopolymer concrete generally has a denser microstructure compared to ordinary Portland cement, which contributes to lower permeability. nih.gov Factors that increase the density of the N-A-S-H gel, such as a suitable alkali concentration and the use of silicate-based activators, can enhance resistance to chloride ion transport. scielo.brejaset.com However, the high ion concentration in the pore solution of geopolymers can complicate standard test methods for chloride permeability. nih.gov
Thermodynamic Stability and Long-Term Performance
The long-term performance and durability of this compound-based geopolymers and advanced cements are fundamentally governed by their thermodynamic stability. The primary binding phase in these materials is a this compound hydrate (N-A-S-H) gel, an amorphous, three-dimensional framework that dictates the material's physical and chemical properties. rsc.orgfrontiersin.org Research into the thermodynamic properties of N-A-S-H provides critical insights for predicting the long-term stability of these cementitious materials. rsc.orgresearchgate.net
A key determinant of thermodynamic stability is the chemical composition of the geopolymer, particularly the bulk silicon-to-aluminum (Si/Al) ratio. rsc.org Systematic studies have demonstrated a direct correlation between the Si/Al ratio and the solubility of the N-A-S-H gel. A higher Si/Al ratio generally leads to lower solubility of the geopolymer matrix. rsc.orgresearchgate.netrsc.org This decreased solubility is indicative of greater thermodynamic stability, which is crucial for the long-term durability of the material, especially in aqueous or chemically aggressive environments. rsc.org For instance, metakaolin-based geopolymers with Si/Al ratios between 1.5 and 2.0 have been observed to exhibit higher mechanical strength, which is attributed to the formation of a dense microstructure. rsc.org
The stability of the aluminosilicate network is also influenced by the concentration and type of alkali activators. frontiersin.org The sodium ions (Na+) play a crucial role in balancing the negative charge created by the substitution of silicon (Si⁴⁺) with aluminum (Al³⁺) in the tetrahedral framework. frontiersin.orgrsc.org However, an increase in sodium content can lead to the depolymerization of the aluminosilicate network, creating more non-bridging oxygen (NBO) atoms, which can transform the network into a less robust, branched structure, thereby decreasing its stiffness and cohesive force. frontiersin.org
Long-term strength development studies on fly ash-based one-part alkali-activated binders show excellent long-term performance, with compressive strengths reaching up to 90 MPa after 90 days of ambient curing. mdpi.com However, the presence of excess sodium oxide can slightly slow down the rate of strength gain over very long periods (e.g., up to 365 days). mdpi.com The durability of these materials is also evident in their resistance to chemical attack. For example, the resistance to sulfate attack is a critical factor for structures in marine or coastal environments. researchgate.net The aluminate content in the cementitious system plays a significant role, with lower aluminate content generally leading to better long-term resistance against sulfate-induced deterioration. researchgate.net
The following table summarizes research findings on the relationship between the Si/Al ratio and the stability of this compound geopolymers.
| Si/Al Ratio | Observation | Implication for Stability & Performance | Source |
| Higher Ratio | Exhibits lower solubility (log10 Ksp). | Indicates greater thermodynamic stability and durability. | rsc.orgresearchgate.netrsc.org |
| 1.5 to 2.0 | Associated with higher mechanical strength in metakaolin-based geopolymers. | Formation of a dense microstructure enhances performance. | rsc.org |
| Lower Ratio | Can lead to better immobilization of certain cations like Cesium (Cs). | The amorphous geopolymer structure is effective for waste encapsulation. | |
| Variable | Influences thermal shrinkage and stability at elevated temperatures. | A low Si/Al ratio can show better thermal stability and densification at high temperatures. | mdpi.com |
Innovative Applications of this compound Geopolymers
The unique properties of this compound geopolymers, such as their high early strength, thermal resistance, and ability to be synthesized from waste materials, have led to a range of innovative applications. rsc.orgmdpi.com These applications focus on creating sustainable and high-performance materials for various industrial sectors.
Sustainable Construction Materials and Waste Immobilization
Geopolymers are emerging as a compelling sustainable alternative to Ordinary Portland Cement (OPC) in the construction industry. mdpi.comnih.gov The production of OPC is a major source of CO2 emissions, whereas geopolymers can be synthesized from industrial by-products and waste materials, significantly reducing the carbon footprint of construction. frontiersin.orgmdpi.com Materials rich in aluminosilicates, such as fly ash, ground granulated blast furnace slag (GGBFS), and metakaolin, are commonly used as precursors. mdpi.comopamss.org.sv This approach not only provides a high-performance binder but also promotes industrial symbiosis by valorizing waste streams. arxiv.org
A significant application of this compound is in the immobilization and stabilization of hazardous and radioactive waste. scispace.comuky.edu The three-dimensional, cage-like structure of the geopolymer matrix is highly effective at chemically trapping and physically encapsulating contaminants. scispace.com The process involves the reaction of aluminosilicate materials, such as kaolin (B608303) clay, with alkaline wastes. The alkali elements in the waste activate the aluminosilicate, forming new, stable mineral phases that capture cations and anions. scispace.com This technology has been successfully applied to immobilize low-level radioactive waste (LAW), such as those containing Cesium-137, Technetium-99, and various toxic metals. uky.edu The resulting geopolymer waste form is a durable monolith with low leachability, making it suitable for long-term disposal. uky.eduresearchgate.net
The table below presents examples of waste materials utilized in or immobilized by this compound geopolymers.
| Application Area | Waste Material Utilized/Immobilized | Resulting Product/Benefit | Source(s) |
| Sustainable Construction | Fly Ash, Ground Granulated Blast Furnace Slag (GGBFS), Pumice Powder | Geopolymer concrete and masonry with comparable or superior properties to OPC-based materials, lower CO2 footprint. | mdpi.comnih.govopamss.org.sv |
| Sustainable Construction | Construction & Demolition Waste, Waste Glass | Production of geopolymer bricks and mortars, creating a circular economy for construction materials. | mdpi.com |
| Waste Immobilization | High-Sodium Liquid Radioactive Waste (e.g., from nuclear material production) | Stable, leach-resistant this compound mineral products (e.g., sodalite, nepheline) that sequester radionuclides. | scispace.comuky.eduresearchgate.net |
| Waste Immobilization | Liquid waste containing Cesium (Cs) | Formation of zeolite-type structures that incorporate Cs, leading to low leaching rates. |
Development of High-Strength and Functional Composites
The inherent properties of this compound can be significantly enhanced through the creation of composite materials. By incorporating reinforcing fibers or functional fillers, the mechanical performance and functionality of the geopolymer matrix can be tailored for advanced applications. researchgate.net These composites combine the benefits of a ceramic-like matrix—such as thermal stability and chemical resistance—with the toughness and strength imparted by the reinforcement. researchgate.netresearchgate.net
The development of high-strength composites often involves the addition of fibers like carbon, glass, or natural fibers such as jute. researchgate.netfrontiersin.org Fiber reinforcement has been shown to dramatically improve the flexural strength and toughness of the otherwise brittle geopolymer matrix. researchgate.net For instance, carbon-fiber-reinforced geopolymer composites have achieved flexural strengths exceeding 500 MPa. researchgate.net The strength of the final composite is systematically dependent on the chemical composition, with optimal molar ratios of Si:Al:Na leading to maximum compressive strengths. researchgate.net Research has identified an optimal molar ratio of approximately 2.5:1:1.3 (Si:Al:Na) for achieving compressive strengths as high as 64 MPa in certain systems. researchgate.net
Beyond strength, functional composites are being developed for specific applications. These include materials with enhanced thermal stability, flame retardancy, and specific electrical properties. polymeradd.co.th For example, this compound polymers exhibit remarkable thermal stability, retaining their amorphous tetrahedral network up to 1300 °C. researchgate.net This makes them suitable as a matrix for fire-resistant composites. researchgate.net Furthermore, this compound can be used to create polymer-infiltrated ceramic network composites (PICNs) for applications like dental restoratives, where both high strength and aesthetic performance are required. frontiersin.org Other functional applications include the development of solid-state electrochemical sensors, where a composite of this compound and Na₃Zr₂Si₂PO₁₂ acts as a sodium-ion conductor for detecting gases like CO₂. rsc.org
The following table details research findings on the properties of high-strength and functional this compound composites.
| Composite Type | Reinforcement/Filler | Key Property/Finding | Compressive/Flexural Strength | Source(s) |
| High-Strength Composite | Unspecified (Compositionally Optimized) | Maximum compressive strength achieved at a Si:Al:Na molar ratio of 2.5:1:1.3. | 64 ± 3 MPa (Compressive) | researchgate.net |
| High-Strength Composite | Jute Microfibers | Recyclable composite with high mechanical performance and elasticity. | Not specified, but noted as "higher strength". | frontiersin.org |
| High-Strength Composite | Carbon Fibers | Significant improvement in strength and toughness of the geopolymer matrix. | >500 MPa (Flexural) | researchgate.net |
| Functional Composite | Polymer (Bis-GMA/TEGDMA and UDMA/TEGDMA) | Polymer-infiltrated ceramic network (PICN) for dental applications; strength affected by surface finish. | Flexural strength varies with surface roughness. | frontiersin.org |
| Functional Composite | Na₃Zr₂Si₂PO₁₂ | Solid-state sodium-ion conductor for electrochemical CO₂ sensors. | Not applicable (focus on electrical properties). | rsc.org |
| Functional Composite | Micronized Sodium Aluminium Silicate in Polymers | Acts as a reinforcement filler, improves thermal stability, flame retardancy, and barrier properties. | Improves tensile strength, modulus, and impact resistance. | polymeradd.co.th |
Advanced Applications and Emerging Research Frontiers
Environmental Remediation Technologies Beyond Adsorption
The application of sodium aluminosilicate (B74896) in environmental cleanup is evolving from simple adsorption to more complex and efficient technological systems. These advanced applications leverage the material's structural and chemical properties to address a range of environmental contaminants.
A significant area of innovation lies in the development of advanced filtration membranes. Researchers are enhancing aluminosilicate ceramic membranes by incorporating other advanced materials, such as metal-organic frameworks (MOFs), to create highly effective filtration systems.
Recent studies have demonstrated the successful preparation of high-strength, non-firing aluminosilicate membranes using activators like sodium hydroxide (B78521) and sodium silicate (B1173343). mdpi.com These membranes serve as a robust framework for embedding iron-based metal-organic frameworks (Fe-MOF). mdpi.comnih.gov This combination results in a ceramic membrane that not only maintains mechanical robustness but also gains significant chemical functionality from the high surface area and porosity of the MOFs. mdpi.comnih.gov The preparation process for these advanced membranes often involves a low-temperature, non-firing method, which is more energy-efficient than traditional high-temperature ceramic sintering. mdpi.com This process ensures the porous structure of the sodium-activated aluminosilicate ceramic is maintained. mdpi.com
A notable application of these MOF-enhanced membranes is in the agricultural sector for purifying water from pesticides and phytochromes. Research has shown that these membranes can achieve a chlorophyll (B73375) removal rate exceeding 90% at room temperature. mdpi.comnih.gov This highlights their potential for controlling agricultural pollution. mdpi.comnih.gov
Table 1: Properties of MOF-Enhanced Aluminosilicate Membranes
| Property | Finding | Source(s) |
|---|---|---|
| Composition | Iron-based Metal-Organic Frameworks (Fe-MOF) embedded in a non-firing aluminosilicate matrix activated by sodium hydroxide and sodium silicate. | mdpi.com, nih.gov |
| Flexural Strength | 8.7 MPa (under specific wet-culture conditions). | mdpi.com, nih.gov |
| Chlorophyll Removal Rate | >90% (from spinach extract at room temperature, pH=9). | mdpi.com, nih.gov |
| Key Structural Bonds | Asymmetric vibrations of Si-O-Al and Si-O-Si bonds confirmed by FT-IR spectroscopy. | mdpi.com |
Sodium aluminosilicate is a key component in various systems designed for soil and water purification. Its presence, whether naturally occurring in soils or as an engineered amendment, plays a crucial role in immobilizing heavy metals and other pollutants.
In contaminated soils, aluminosilicate minerals are significant contributors to the adsorption and retention of metals. mdpi.com Some soils naturally contain this compound (NaAlSi₃O₈), which acts as a natural framework for trapping contaminants. mdpi.com For active remediation, specially synthesized alumina-silica nano-amendments, derived from industrial by-products like coal fly ash, are used. nih.gov These amendments effectively immobilize heavy metals such as lead (Pb) and zinc (Zn) in the soil, transforming them into forms that are not easily absorbed by plants. nih.gov The addition of these nano-amendments can also increase the soil's pH, which further aids in the immobilization of metal cations. nih.gov
Soil washing is another remediation technique where this compound's properties are relevant. In processes using agents like phosphoric acid to remove heavy metals, the dissolution of sodium aluminum silicate can occur, indicating a reaction that helps extract metals bound to the silicate surfaces. mdpi.com Furthermore, materials like red mud, which can contain this compound, are utilized for soil stabilization and wastewater treatment due to their chemical composition and fine particle size. d-nb.inforesearchgate.net
The conversion of industrial waste into valuable materials is a critical aspect of sustainable resource management, and this compound plays a role in this "waste-to-wealth" approach.
A prime example is the synthesis of zeolites, a crystalline form of aluminosilicate, from waste materials. Research has demonstrated the successful creation of microporous zeolite 4A from aluminum cans and rice husks. researchgate.net This process transforms common waste products into a highly valuable material with numerous industrial applications. researchgate.net Similarly, efforts are underway to valorize other large-scale aluminosilicate wastes, such as smelting slag. acs.org
In other industrial processes, the formation of sodium aluminosilicates is a key step in managing impurities. For instance, in the production of sodium silicate (water glass) from the slag of acid-leached coal waste, impurities like aluminum are intentionally concentrated into insoluble sodium aluminosilicates. tandfonline.com This allows for the separation and recovery of the primary product while safely sequestering potentially problematic elements. tandfonline.com The management of red mud, a major by-product of the aluminum industry, also involves leveraging its this compound content. mdpi.com Controlled phase transformations of the this compound minerals within red mud can facilitate the removal of alkali components, making the residue easier to manage and utilize. mdpi.com
Soil Remediation and Water Treatment Systems
Innovations in Material Science and Engineering
This compound is a key ingredient in the development of advanced materials, where it is used to impart specific functionalities and enhance performance across various industries.
Synthetic this compound is widely used as a functional filler and additive to improve the properties of various materials. google.comgoogle.com Its high whiteness, fine particle size, and ease of dispersion make it a valuable component in many formulations. gneebio.com
Paints and Coatings: In latex paints and decorative coatings, this compound serves as a partial replacement for white pigments like titanium dioxide, potentially substituting up to 40-50% by weight. gneebio.com It enhances the covering power, coloring power, and scratch resistance of the paint. gneebio.com
Paper Industry: It is used as a special filler in papermaking to increase the adsorption properties of the paper surface and improve whiteness while reducing costs. gneebio.com
Plastics and Rubber: this compound acts as a reinforcing extender or functional filler in plastics, polymers, and rubber systems. google.commachine4aluminium.com Nepheline syenite, a naturally occurring sodium-potassium aluminosilicate, is noted for imparting superior UV resistance and weatherability to plastics and elastomers compared to other fillers like calcium carbonate. coviacorp.com
Adhesives: In adhesives and silicone rubber, it functions as a filler to improve the final product's properties. gneebio.com
Table 2: Applications of this compound as a Functional Filler
| Industry | Application | Function | Source(s) |
|---|---|---|---|
| Paints & Coatings | Pigment Extender | Replaces titanium dioxide, improves covering power, scratch resistance. | gneebio.com |
| Paper | Filler | Increases surface adsorption, improves whiteness. | gneebio.com |
| Plastics & Elastomers | Functional Filler | Reinforcing agent, improves weatherability and UV resistance. | google.com, coviacorp.com |
| Adhesives & Rubber | Functional Filler | Enhances material properties. | gneebio.com, machine4aluminium.com |
| Industrial Powders | Anti-caking Agent | Improves powder fluidity. | gneebio.com |
Beyond filtration, this compound is integral to the fabrication of advanced ceramic membranes and separators for specialized industrial applications. These materials are prized for their stability in harsh chemical and thermal environments. nih.gov
Low-cost ceramic microfiltration membranes can be developed from natural aluminosilicates like clay, bentonite (B74815), and feldspar. researchgate.net By controlling the composition and sintering temperature, membranes with specific pore sizes and high hydraulic permeability can be created, suitable for processes like wastewater treatment and food processing. researchgate.net
In a more advanced application, a this compound glass coating is used to strengthen reticulated alumina (B75360) ceramic foams. researchgate.net This coating, formed from an aqueous precursor of alumina particles and sodium silicate, infiltrates the foam's struts and cavities. researchgate.net The resulting glass-coated foam exhibits significantly increased compressive strength, making it suitable for demanding applications such as molten metal filtration. researchgate.net Researchers have also demonstrated the ability to perform a Na⁺ by K⁺ ion exchange on this glass coating, a chemical strengthening technique similar to that used for producing toughened glass. researchgate.net
Development of Functional Fillers and Additives (e.g., Paper Industry, Plastics, Rubber, Coatings)
Future Research Directions and Unexplored Avenues
The field of this compound research is continually evolving, driven by the demand for advanced materials with tailored properties for a wide range of applications. Emerging research frontiers are focused on leveraging computational tools, refining synthesis methodologies, and exploring novel applications. This section delves into the key future research directions that promise to unlock the full potential of these versatile materials.
Integration of Artificial Intelligence and Machine Learning in Material Design
The convergence of materials science with artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and discovery of sodium aluminosilicates, particularly zeolites. These computational approaches are accelerating the traditionally slow and often serendipitous process of materials development.
Key areas where AI and ML are making significant inroads include:
Property Prediction: ML models can forecast various physical and chemical properties of zeolites, such as framework density, pore dimensions, and adsorption capacities, based on their structural descriptors. aip.org This enables the rapid identification of materials with optimal characteristics for applications like catalysis and gas separation.
Inverse Design: Generative models, a subset of AI, are being developed to perform "inverse design." Instead of predicting the properties of a known structure, these models can generate new, hypothetical zeolite structures that are predicted to possess a specific set of desired properties. aip.org
Synthesis Planning: AI is being used to navigate the complex parameter space of zeolite synthesis. scispace.com By analyzing existing literature and experimental data, ML algorithms can suggest optimal synthesis conditions—such as temperature, pH, and precursor ratios—to target a specific zeolite framework, thereby reducing the number of trial-and-error experiments. rsc.orgrsc.org For example, ML has been used to identify synthesis conditions that led to the creation of a high-silica FAU-type zeolite with a Si/Al ratio of 3.5, a significant improvement achieved through direct, OSDA-free synthesis. osti.gov
Data Mining: AI tools are being developed to automatically extract and organize valuable information from the vast body of scientific literature on zeolite synthesis, creating structured databases that can be used to train more accurate and predictive ML models. scispace.com
Multi-Scale Modeling and Experimental Validation
To fully understand and predict the behavior of sodium aluminosilicates from the atomic to the macroscopic level, researchers are increasingly employing multi-scale modeling techniques. This approach bridges the gap between different length and time scales, providing a more holistic view of the material's properties.
Molecular Dynamics (MD) Simulations: At the atomic scale, MD simulations are a powerful tool for investigating the structure and dynamics of this compound systems, such as N-A-S-H gels and glasses. uri.eduacs.org These simulations can provide detailed insights into:
Structural Characterization: MD can elucidate short- and medium-range order, including bond lengths, bond angles, and the coordination environment of silicon and aluminum atoms. uri.eduaimspress.comaip.org For example, simulations have confirmed the presence of five-coordinated aluminum in N-A-S-H gel models, a finding consistent with experimental NMR data. mdpi.commdpi.com
Mechanical Properties: The fracture toughness, tensile strength, and elastic modulus of this compound structures can be calculated from MD simulations, offering a way to predict mechanical performance at the nanoscale. uri.eduacs.orgmdpi.com Simulated fracture toughness values for N-A-S-H have been found to be in a realistic range when compared to experimental values for geopolymer mortars. uri.eduscispace.com
Thermal Properties: The thermal conductivity of materials like N-A-S-H gel has been determined using reverse non-equilibrium molecular dynamics (RNEMD), showing how it varies with factors like the Si/Al ratio and temperature. aimspress.com
Bridging Scales: The insights gained from atomic-scale simulations are crucial for developing more accurate parameters for larger-scale models, such as finite element analysis, which can predict the behavior of the material in a larger component or structure. researchgate.net This multi-scale approach is essential for designing tougher and more durable geopolymer-based materials. mdpi.comresearchgate.net
Experimental Validation: A critical aspect of multi-scale modeling is the continuous validation of simulation results with experimental data. uri.edumdpi.com Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy provide essential structural information that can be compared with simulation outputs to ensure the accuracy and predictive power of the models. aip.orgrsc.org Similarly, macroscopic mechanical tests and thermal analysis provide the necessary data to validate the predictions of larger-scale models. uri.edu For example, the density of N-A-S-H structures computed from MD simulations (1.9-2.24 g/cm³) aligns well with experimental values (1.8-2.4 g/cm³). uri.edu
The synergy between advanced modeling and experimental validation is paving the way for a more fundamental, bottom-up design of this compound materials with enhanced properties. uri.edu
Tailored Synthesis for Niche Applications
The versatility of sodium aluminosilicates stems from the ability to tailor their properties during synthesis to meet the demands of specific, often highly specialized, applications. Research in this area focuses on precise control over the synthesis process to manipulate the material's structure, composition, and functionality.
Catalysis: The catalytic activity of sodium aluminosilicates is highly dependent on their framework structure, pore size, and the nature and number of acid sites. aip.orgugm.ac.id Tailored synthesis allows for the optimization of these properties for specific catalytic reactions.
Pore Engineering: The use of templating agents, such as cetyltrimethylammonium bromide (CTAB), enables the synthesis of aluminosilicates with larger pores, making them suitable for processing bulky molecules, for instance, in biofuel production. aip.orgresearchgate.net
Acidity Control: The Si/Al ratio is a key determinant of the acidity of the catalyst. By carefully controlling the precursor composition (e.g., the ratio of sodium silicate to sodium aluminate), the density of Brønsted and Lewis acid sites can be adjusted to optimize catalytic performance. ugm.ac.id
Metal Impregnation: Synthesized aluminosilicates can serve as supports for catalytically active metals. The properties of the support, such as surface area and pore distribution, can be tailored to enhance the dispersion and stability of the impregnated metal, as demonstrated in the preparation of nickel-impregnated aluminosilicate catalysts. aip.orgresearchgate.net
Adsorption and Separation: The high surface area and ion-exchange capacity of sodium aluminosilicates make them excellent candidates for adsorption and separation processes. Tailored synthesis can enhance their efficiency and selectivity for specific targets.
Contaminant Removal: Sodium aluminosilicates can be synthesized to have a high affinity for specific contaminants. For example, research has shown that by varying the Al:Si molar ratio during synthesis from sugarcane bagasse fly ash, the adsorption capacity for aflatoxin B1 can be significantly enhanced. nih.gov An aluminosilicate with an Al:Si ratio of 0.08 exhibited the highest adsorption capacity. nih.gov
Control of Crystallinity and Morphology: Synthesis conditions, such as temperature and time, can be manipulated to produce materials ranging from amorphous to highly crystalline, with varying particle sizes and morphologies (e.g., nanostructured powders or beads). core.ac.ukresearchgate.netfao.orgierj.in For instance, nanostructured, X-ray amorphous this compound with a high specific surface area has been prepared from rice straw for the sorption of cesium. researchgate.net
Specialty Materials:
Jade-like Polycrystals: A multi-step synthesis process involving the reaction of aluminum hydroxide and sodium silicate, followed by high-temperature polymerization, has been developed to create this compound polycrystals with the aesthetic and physical properties of jade. google.com
Non-Firing Ceramic Membranes: High-strength, non-firing aluminosilicate membranes can be prepared using sodium hydroxide and sodium silicate as activators. mdpi.com The properties of these membranes, such as flexural strength and porosity, can be tailored by adjusting the molar ratios of the components, making them suitable for applications like filtration. mdpi.com
The ability to fine-tune the properties of sodium aluminosilicates through controlled synthesis opens up a vast design space for creating advanced materials for an expanding range of niche applications.
Q & A
Q. How can molecular dynamics simulations elucidate the structure-property relationships in sodium aluminosilicate glasses?
Methodological Answer: Molecular dynamics (MD) simulations are employed to study short- and medium-range structural features, such as Al coordination, Q(n) distributions (bridging oxygen per tetrahedron), and ring size distributions. For example, simulations of this compound glasses with varying Al/Na ratios (0.6–1.5) reveal that Al primarily adopts four-fold coordination in peralkaline compositions (Al/Na < 1), forming a rigid network. In peraluminous compositions (Al/Na > 1), five-fold Al coordination and oxygen triclusters emerge, affecting mechanical properties like Young’s modulus . MD also predicts temperature-dependent structural changes in this compound hydrate (NASH) gels, including Al-O bond weakening and hydroxyl formation, which correlate with reduced tensile strength at elevated temperatures .
Q. What experimental techniques are used to identify crystalline phases of this compound (e.g., hydroxysodalite vs. cancrinite)?
Methodological Answer: X-ray diffraction (XRD) and thermogravimetric analysis (TGA) are critical for phase identification. Hydroxysodalite (Na₈Al₆Si₆O₂₄(OH)₂) and cancrinite (Na₈Al₆Si₆O₂₄CO₃) exhibit distinct XRD patterns due to differences in framework topology and anion incorporation (OH⁻ vs. CO₃²⁻). TGA can differentiate hydrated phases (e.g., hydroxysodalite dihydrate vs. anhydrous zeolite A) via mass loss profiles at specific temperatures. Solubility tests under controlled pH and ionic strength further distinguish phases, as cancrinite exhibits lower solubility in carbonate-rich solutions compared to sodalite .
Q. How do ionic strength and pH influence colloidal stability in this compound suspensions?
Methodological Answer: At high ionic strength (e.g., >1 M Na⁺), electrical double-layer compression reduces colloidal stability by minimizing repulsive forces. The isoelectric point (pH 7.2–8.5) governs particle aggregation: below this range, positively charged surfaces promote adsorption of silicate/aluminate ions; above it, negatively charged surfaces dominate. Zeta potential measurements and dynamic light scattering (DLS) quantify these effects, enabling predictive models for fouling in evaporator systems .
Advanced Research Questions
Q. How can thermodynamic modeling predict this compound solubility in alkaline solutions?
Methodological Answer: Activity-based models (e.g., Pitzer equations) incorporate ion interactions to calculate solubility products (Ksp) for phases like hydrosodalite or NASH gels. For example, Park and Englezos (1999) modeled Na⁺-Al³⁺-SiO₂⁻-H₂O systems, showing that Ksp values decrease with rising Al/Si ratios. Experimental validation involves batch precipitation tests at fixed temperatures (e.g., 65°C) and ionic strengths, followed by ICP-OES analysis of dissolved Al and Si .
Q. What methodologies optimize this compound-based geopolymer synthesis for enhanced mechanical performance?
Methodological Answer: Geopolymer synthesis requires balancing precursor composition (e.g., fly ash Al/Si ratio) and activator chemistry (NaOH/Na₂SiO₃ ratio). Advanced techniques include:
- In-situ XRD/Raman spectroscopy to monitor gel formation kinetics.
- Nanoindentation to measure Young’s modulus of NASH gels (typically 15–25 GPa).
- Seeding with amorphous aluminosilicate particles to accelerate polymerization.
For example, layered molecular structures with interlayer water (proposed via MD simulations) improve mechanical durability by reducing capillary stress during curing .
Q. How does high-pressure CO₂ affect the viscosity of this compound melts?
Methodological Answer: High-pressure viscometry using synchrotron X-ray imaging (e.g., falling-sphere method) reveals that CO₂-bearing melts exhibit viscosity reductions of ~1 order of magnitude compared to CO₂-free systems. This is attributed to depolymerization of the aluminosilicate network, where CO₂ acts as a network modifier. Activation energy calculations (from Arrhenius plots) confirm similar temperature dependencies in both systems, suggesting unchanged diffusion mechanisms .
Q. What interfacial mechanisms drive this compound fouling in nuclear waste evaporators?
Methodological Answer: Fouling kinetics are studied via:
- Seeded precipitation tests to quantify desupersaturation rates (e.g., 0.25 h at 65°C).
- AFM/SEM-EDS to analyze particle-substrate adhesion forces.
- In-situ conductivity probes to monitor scaling in real time.
Key factors include supersaturation levels (>10× solubility limit), surface roughness, and the presence of competing ions (e.g., NO₃⁻), which inhibit cancrinite nucleation .
Q. How do synthesis conditions (temperature, Al/Na ratio) control the short-range order of this compound gels?
Methodological Answer: Pair distribution function (PDF) analysis from X-ray total scattering and solid-state NMR (²⁷Al, ²⁹Si) reveal:
- Al coordination shifts from 4-fold (AlO₄) to 5/6-fold (AlO₅, AlO₆) as Al/Na increases.
- Si-O-Al bond angles narrow (120°–140°), increasing network rigidity.
- Hydration enthalpies (measured via calorimetry) correlate with gel stability; hydrosodalite formation is exothermic (ΔH = −120 kJ/mol), favoring low-temperature synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
